molecular formula C11H8BrN3O B5142864 N-(2-bromophenyl)pyrazine-2-carboxamide

N-(2-bromophenyl)pyrazine-2-carboxamide

Número de catálogo: B5142864
Peso molecular: 278.10 g/mol
Clave InChI: IJUJPCQBJSRMNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-bromophenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C11H8BrN3O and its molecular weight is 278.10 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromophenyl)-2-pyrazinecarboxamide is 276.98507 g/mol and the complexity rating of the compound is 249. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-bromophenyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(2-bromophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJPCQBJSRMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2-bromophenyl)pyrazine-2-carboxamide: Synthesis, Structural Dynamics, and Mechanistic Applications in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its foundational role in first-line anti-tubercular therapeutics such as pyrazinamide. The functionalization of this core via N-arylation has opened new avenues for non-covalent enzyme inhibition. Specifically, N-(2-bromophenyl)pyrazine-2-carboxamide (CAS: 484039-03-4) represents a highly strategic molecule [1]. The ortho-bromo substitution not only induces a critical steric twist that enhances target binding affinity but also serves as a versatile synthetic handle for downstream cross-coupling reactions[2]. This technical guide explores the physicochemical profiling, synthesis methodologies, and biological applications of this compound, providing actionable, self-validating protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The rational design of enzyme inhibitors requires a strict adherence to drug-likeness parameters. N-(2-bromophenyl)pyrazine-2-carboxamide exhibits excellent compliance with Lipinski’s Rule of Five, making it an ideal lead compound or advanced intermediate.

The presence of the bromine atom at the ortho position of the phenyl ring is mechanistically significant. The steric bulk of the bromine atom forces the phenyl ring out of coplanarity with the carboxamide plane. This dihedral twist is often required for the molecule to correctly orient itself within the hydrophobic pockets of target enzymes, while the halogen itself can participate in highly directional halogen bonding with backbone carbonyls in the protein active site.

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Significance
Chemical Formula C₁₁H₈BrN₃OStandard halogenated bi-aryl equivalent
Molecular Weight 278.11 g/mol Optimal for oral bioavailability (<500 Da)
LogP (Predicted) 1.82Favorable lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) 54.9 ŲExcellent for cellular penetration (<140 Ų)
Hydrogen Bond Donors 1 (Amide NH)Crucial for target anchoring
Hydrogen Bond Acceptors 4 (Pyrazine N, Amide O)Facilitates solvent interaction and pocket binding

Chemical Synthesis & Derivatization Workflow

To utilize N-(2-bromophenyl)pyrazine-2-carboxamide effectively, researchers must employ robust, high-yielding synthetic routes. The primary synthesis relies on an amide coupling between pyrazine-2-carboxylic acid and 2-bromoaniline. While traditional carbodiimides (like DCC) can be used, we recommend uronium-based coupling reagents (e.g., HATU) to maximize yield, prevent epimerization, and simplify purification by generating water-soluble byproducts.

Once synthesized, the ortho-bromo moiety acts as a highly reactive electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid generation of diverse biaryl libraries for Structure-Activity Relationship (SAR) studies [3].

Synthesis A Pyrazine-2-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 2-Bromoaniline B->C D N-(2-bromophenyl)pyrazine-2-carboxamide (Target Compound) C->D  Yield: >85% E Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd cat.) D->E  Cross-Coupling Handle F Biaryl Pyrazine-2-carboxamide Library (SAR Studies) E->F  Library Diversification

Figure 1: Synthetic workflow from primary coupling to downstream SAR diversification.

Protocol 1: Synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide

Objective: High-yield amide bond formation using HATU.

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve pyrazine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-bromoaniline (1.1 equiv, 11 mmol) dropwise to the activated mixture. Stir continuously at room temperature for 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the acid baseline spot and the formation of a new UV-active spot (Rf ~0.4) indicates completion.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove acidic byproducts), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the product as a solid.

  • Analytical Validation: Confirm via LC-MS. Look for the characteristic 1:1 isotopic doublet at m/z 278.0 and 280.0 [M+H]⁺, confirming the presence of the bromine isotope.

Protocol 2: Library Generation via Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the ortho-bromo position to generate bulky, lipophilic derivatives [3].

  • Preparation: In a Schlenk tube, combine N-(2-bromophenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) inside a glovebox or under a strict stream of Argon.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Reaction: Seal the tube and heat at 90 °C for 12–18 hours.

  • Workup & Validation: Filter the cooled mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and concentrate. Purify via chromatography. Validate the loss of the bromine isotope pattern in LC-MS, replaced by the new [M+H]⁺ mass of the biaryl product.

Biological Mechanism: Targeting Mycobacterial DprE1

Pyrazine-2-carboxamide derivatives have gained immense traction as non-covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [4]. DprE1 is a flavoenzyme essential for the biosynthesis of decaprenylphosphoryl arabinose (DPA), the sole arabinose donor required for the assembly of arabinogalactan in the Mycobacterium tuberculosis (Mtb) cell wall.

Unlike traditional covalent DprE1 inhibitors (e.g., benzothiazinones) that permanently bind to Cys387, N-aryl pyrazine-2-carboxamides act as non-covalent inhibitors [2]. The pyrazine nitrogen acts as a hydrogen bond acceptor, while the substituted phenyl ring (and its downstream cross-coupled derivatives) occupies the hydrophobic pocket adjacent to the FAD cofactor.

MOA Substrate Decaprenylphosphoryl-β-D-ribose (DPR) Enzyme DprE1 Enzyme (FAD-dependent) Substrate->Enzyme Binds Active Site Product Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Enzyme->Product Epimerization CellWall Arabinogalactan Synthesis (Mycobacterial Cell Wall) Product->CellWall Arabinose Donor Death Mycobacterial Cell Death CellWall->Death Inhibition causes wall failure Inhibitor N-(2-bromophenyl)pyrazine-2-carboxamide (Non-covalent Inhibitor) Inhibitor->Enzyme Blocks Hydrophobic Pocket

Figure 2: Mechanism of action for DprE1 inhibition leading to mycobacterial cell death.

Protocol 3: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate the anti-mycobacterial efficacy using the Microplate Alamar Blue Assay (MABA).

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase (OD₆₀₀ ~ 0.6) is reached. Dilute the culture to approximately 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the synthesized pyrazine-2-carboxamide compound in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate the plates at 37 °C for 7 days.

  • Resazurin Addition: Add 30 µL of Alamar Blue (resazurin) solution to each well. Incubate for an additional 24 hours.

  • Readout (Self-Validation): A color shift from blue (oxidized state) to pink (reduced state by viable cells) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change to pink, validating the compound's inhibitory potency.

Conclusion

N-(2-bromophenyl)pyrazine-2-carboxamide bridges the gap between synthetic utility and biological efficacy. Its robust physicochemical profile, combined with the reactivity of the ortho-bromo handle, makes it an indispensable building block for generating advanced DprE1 inhibitors and novel anti-infective agents. By adhering to the precise coupling and assay protocols outlined above, researchers can systematically expand this scaffold to combat drug-resistant bacterial strains.

References

  • Taylor & Francis. (2024). Noncovalent inhibitors of DprE1 for tuberculosis treatment: design, synthesis, characterization, in vitro and in silico studies of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides. Journal of Biomolecular Structure and Dynamics. Retrieved April 1, 2026, from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Retrieved April 1, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances. Retrieved April 1, 2026, from [Link]

physicochemical characterization of N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Characterization and Profiling of N-(2-bromophenyl)pyrazine-2-carboxamide: A Technical Guide for Preclinical Development

Executive Overview

Pyrazine-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel 1 and 2[2][1]. The compound N-(2-bromophenyl)pyrazine-2-carboxamide (CAS: 484039-03-4), characterized by a pyrazine core coupled via an amide linkage to an ortho-brominated phenyl ring, offers unique steric and electronic properties[3]. The presence of the heavy bromine atom at the ortho position restricts the conformational flexibility of the amide bond. This restriction influences both its target binding affinity—specifically within the ATP-binding pocket of kinases—and its bulk physicochemical behavior in formulation[1].

This guide outlines the self-validating methodologies required to synthesize, isolate, and physicochemically profile this compound for preclinical evaluation.

Chemical Synthesis & Structural Elucidation

Expertise & Causality: The synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-bromoaniline. While 2[2], modern approaches employ coupling reagents like 4 to improve yields and avoid the generation of highly corrosive HCl gas[4]. The ortho-bromine introduces significant steric hindrance and electron withdrawal, which reduces the nucleophilicity of the amine. Consequently, the causality behind using T3P with extended reaction times is to force the equilibrium forward despite the deactivated nature of 2-bromoaniline.

Protocol: Synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide
  • Activation: Dissolve 1.0 eq of pyrazine-2-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Coupling: Dropwise add 1.2 eq of T3P (50% solution in ethyl acetate) at 0°C. Stir for 15 minutes to form the active ester intermediate[4].

  • Amidation: Introduce 1.1 eq of 2-bromoaniline. Gradually warm the reaction to room temperature and stir for 12–18 hours.

  • Workup: Quench the reaction with saturated NaHCO3 to neutralize unreacted acids. Extract the organic layer with DCM, wash with brine to remove residual aqueous impurities, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from aqueous ethanol to yield a pure crystalline solid[2].

SynthesisWorkflow Start Pyrazine-2-carboxylic acid + 2-Bromoaniline Activation Activation (T3P, DIPEA) 0°C, 15 min Start->Activation Coupling Amidation Reaction RT, 12-18 hours Activation->Coupling Workup Aqueous Workup (NaHCO3, Brine) Coupling->Workup Purification Recrystallization (Aqueous Ethanol) Workup->Purification Product N-(2-bromophenyl)pyrazine -2-carboxamide Purification->Product

Step-by-step synthesis workflow for N-(2-bromophenyl)pyrazine-2-carboxamide.

Physicochemical Profiling

Trustworthiness: A self-validating system for physicochemical profiling requires orthogonal analytical techniques. Theoretical models must be validated against experimental bench methods, and physical state transitions must be cross-verified to prevent data misinterpretation.

Lipophilicity and Thermodynamic Solubility

The predicted3, indicating moderate lipophilicity that is highly suitable for oral bioavailability and membrane permeability[3]. The intramolecular hydrogen bonding potential between the amide proton and the pyrazine nitrogen heavily modulates its water solubility[1].

Protocol: High-Throughput Thermodynamic Solubility Assay

  • Preparation: Add 2 mg of the crystalline compound to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the suspension at 300 rpm at 37°C for exactly 24 hours. Causality: A 24-hour equilibration ensures a true thermodynamic equilibrium between the solid state and the saturated solution, preventing false-positive high readings caused by transient, metastable supersaturation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV at 254 nm. Quantify the concentration against a validated standard curve prepared in a DMSO/Acetonitrile matrix.

Solid-State Characterization

Understanding the solid-state properties is critical for downstream formulation. Pyrazine-2-carboxamides often exhibit polymorphism and can form5[5].

Protocol: Orthogonal Thermal Analysis (DSC/TGA)

  • Sample Prep: Accurately weigh 3–5 mg of the compound into an aluminum pan (crimped for DSC, open for TGA).

  • DSC Method: Heat from 25°C to 300°C at a rate of 10°C/min under a 50 mL/min nitrogen purge. Record the endothermic peaks.

  • TGA Method: Concurrently run Thermogravimetric Analysis (TGA) under identical heating conditions to monitor weight loss. Causality: If an endotherm in DSC coincides directly with a sharp weight loss in TGA, the thermal event is decomposition, not a true thermodynamic melt[5]. This self-validating check prevents the misreporting of melting points.

SolidState API Crystalline API Thermal Thermal Analysis API->Thermal Diffraction X-Ray Diffraction API->Diffraction DSC DSC (Heat Flow) Thermal->DSC TGA TGA (Mass Loss) Thermal->TGA PXRD PXRD (Polymorphism) Diffraction->PXRD Decision Is Endotherm accompanied by weight loss? DSC->Decision TGA->Decision Melt True Melting Event Decision->Melt No Decomp Decomposition Event Decision->Decomp Yes

Decision tree for orthogonal solid-state characterization using DSC, TGA, and PXRD.

Quantitative Data Summary

Table 1: Summary of Physicochemical and Spectroscopic Properties

Property / ParameterValue / DescriptionAnalytical Method
Molecular Weight 278.1 g/mol LC-MS (ESI+)
Molecular Formula C11H8BrN3OElemental Analysis
LogP (Predicted) 1.82Computational / Shake-flask
Topological Polar Surface Area 54.9 ŲComputational
IR (KBr pellet) ~3300 (N-H), ~1680 (C=O) cm⁻¹FT-IR Spectroscopy
1H-NMR (DMSO-d6) δ 10.5 (s, 1H, NH), 9.3-8.7 (m, 3H, pyrazine)400 MHz NMR

Biological Context: Target Engagement

While this guide focuses on physicochemical properties, understanding the end-use is vital for setting target product profiles. Pyrazine-2-carboxamide derivatives are 1, which plays a crucial role in oncogenesis via the MAPK and AKT signaling pathways[1]. The physicochemical properties (LogP 1.82, TPSA 54.9 Ų) make N-(2-bromophenyl)pyrazine-2-carboxamide an excellent candidate for intracellular target engagement[3]. It possesses the optimal balance of lipophilicity to passively cross phospholipid bilayers while retaining enough polarity to remain soluble in the cytosol and form critical hydrogen bonds within the kinase hinge region.

Pathway Inhibitor N-(2-bromophenyl)pyrazine -2-carboxamide FGFR FGFR Receptor Inhibitor->FGFR Inhibits ATP binding MAPK MAPK Pathway FGFR->MAPK Activates AKT AKT Pathway FGFR->AKT Activates Proliferation Cancer Cell Proliferation MAPK->Proliferation Drives AKT->Proliferation Drives

Mechanism of action for pyrazine-2-carboxamide derivatives in FGFR signaling inhibition.

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR)
  • 484039-03-4 N-(2-Bromophenyl)
  • 484039-03-4 N-(2-Bromophenyl)
  • National Institutes of Health (PMC)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)
  • LEW.

Sources

Spectroscopic Characterization of N-(2-bromophenyl)pyrazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-(2-bromophenyl)pyrazine-2-carboxamide, a key heterocyclic amide with significant potential in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their function and for quality control in synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

N-(2-bromophenyl)pyrazine-2-carboxamide consists of a pyrazine-2-carboxamide moiety linked to a 2-bromophenyl group. The unique electronic environment of the pyrazine ring, coupled with the steric and electronic effects of the bromine substituent on the phenyl ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the synthesized compound.

The following sections will detail the expected spectroscopic data based on the analysis of closely related analogs and the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For N-(2-bromophenyl)pyrazine-2-carboxamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2-bromophenyl)pyrazine-2-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with lower solubility or to observe exchangeable protons like the amide N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for aromatic and amide protons (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is standard for most organic molecules.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine and the bromophenyl rings, as well as the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the bromine atom.

Table 1: Expected ¹H NMR Data for N-(2-bromophenyl)pyrazine-2-carboxamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2Singlet (broad)1HAmide N-H
~9.4 - 9.5Doublet1HPyrazine H-3
~8.8 - 8.9Doublet1HPyrazine H-6
~8.6 - 8.7Doublet of Doublets1HPyrazine H-5
~8.4 - 8.5Doublet of Doublets1HPhenyl H-6'
~7.6 - 7.7Doublet of Doublets1HPhenyl H-3'
~7.3 - 7.4Triplet of Doublets1HPhenyl H-5'
~7.1 - 7.2Triplet of Doublets1HPhenyl H-4'

Interpretation:

  • The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and the electronic environment. Its chemical shift can be sensitive to solvent and concentration.

  • The pyrazine protons will appear in the aromatic region at relatively downfield shifts due to the electron-deficient nature of the pyrazine ring. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with adjacent protons on the ring. For instance, data for similar N-phenylpyrazine-2-carboxamides show the H-3 proton as a doublet around 9.5 ppm[1].

  • The bromophenyl protons will also be in the aromatic region. The ortho-position to the bromine atom (H-3') and the ortho-position to the amide group (H-6') will be influenced by the electronic effects of these substituents, leading to distinct chemical shifts and coupling patterns. The expected splitting patterns are based on the coupling with their respective neighboring protons.

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data for N-(2-bromophenyl)pyrazine-2-carboxamide

Chemical Shift (δ, ppm)Assignment
~160 - 162Amide Carbonyl (C=O)
~147 - 148Pyrazine C-2
~144 - 145Pyrazine C-3
~143 - 144Pyrazine C-6
~142 - 143Pyrazine C-5
~136 - 137Phenyl C-1'
~132 - 133Phenyl C-3'
~128 - 129Phenyl C-5'
~125 - 126Phenyl C-4'
~122 - 123Phenyl C-6'
~115 - 116Phenyl C-2' (C-Br)

Interpretation:

  • The amide carbonyl carbon is expected to be the most downfield signal in the spectrum, typically in the range of 160-165 ppm[1].

  • The pyrazine carbons are expected in the aromatic region, with their specific shifts influenced by the nitrogen atoms in the ring.

  • The phenyl carbons will also appear in the aromatic region. The carbon atom attached to the bromine (C-2') is expected to be at a relatively upfield position compared to the other phenyl carbons due to the heavy atom effect of bromine. The carbon attached to the amide nitrogen (C-1') will be shifted downfield.

Caption: Molecular structure of N-(2-bromophenyl)pyrazine-2-carboxamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in N-(2-bromophenyl)pyrazine-2-carboxamide.

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Expected IR Data

The IR spectrum will be dominated by absorptions from the N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for N-(2-bromophenyl)pyrazine-2-carboxamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H stretch (amide)
~3050 - 3100Weak-MediumAromatic C-H stretch
~1680 - 1700StrongC=O stretch (amide I band)
~1580 - 1600MediumAromatic C=C stretch
~1520 - 1540MediumN-H bend (amide II band)
~1400 - 1480MediumAromatic C=C stretch
~1200 - 1300MediumC-N stretch
~750 - 770StrongC-H out-of-plane bend (ortho-disubstituted phenyl)
~550 - 650Medium-WeakC-Br stretch

Interpretation:

  • The N-H stretching vibration of the secondary amide is expected as a medium intensity band in the region of 3300-3400 cm⁻¹.

  • A strong absorption band corresponding to the amide carbonyl (C=O) stretch , known as the Amide I band, is anticipated around 1680-1700 cm⁻¹[1][2]. This is one of the most characteristic peaks in the spectrum.

  • The N-H bending vibration (Amide II band) is expected around 1520-1540 cm⁻¹.

  • Multiple bands in the 1400-1600 cm⁻¹ region will be due to aromatic C=C stretching vibrations from both the pyrazine and phenyl rings.

  • A strong band in the fingerprint region, around 750-770 cm⁻¹, is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.

  • The C-Br stretching vibration is expected at lower wavenumbers, typically in the 550-650 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of N-(2-bromophenyl)pyrazine-2-carboxamide.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum, recording the m/z values of the detected ions.

Expected Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

Table 4: Expected Mass-to-Charge Ratios (m/z) for N-(2-bromophenyl)pyrazine-2-carboxamide

m/z (Expected)Ion
277/279[M]⁺˙ (for EI) or [M+H]⁺ (for ESI)
183/185[C₆H₄BrN]⁺
155/157[C₆H₄Br]⁺
124[C₅H₄N₂O]⁺
106[C₅H₄N₂]⁺
78[C₄H₂N₂]⁺

Interpretation:

  • Molecular Ion Peak: The molecular weight of N-(2-bromophenyl)pyrazine-2-carboxamide is approximately 277.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 277 and 279. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The molecule can fragment in several predictable ways. A common fragmentation pathway is the cleavage of the amide bond.

    • Cleavage can lead to the formation of the bromophenyl radical cation at m/z 155/157.

    • Another key fragment would be the pyrazine-2-carboxamide cation or a related fragment.

    • The diagram below illustrates a plausible fragmentation pathway.

G cluster_main Plausible Mass Spec Fragmentation mol [N-(2-bromophenyl)pyrazine-2-carboxamide]⁺˙ m/z = 277/279 frag1 [Pyrazine-C=O]⁺ m/z = 105 mol->frag1 - •NH-Ph-Br frag2 [2-Bromophenylamino]⁺˙ m/z = 172/174 mol->frag2 - Pyrazine-CO• frag3 [Pyrazine]⁺˙ m/z = 80 frag1->frag3 - CO frag4 [2-Bromophenyl]⁺ m/z = 155/157 frag2->frag4 - •NH

Caption: A simplified fragmentation pathway for N-(2-bromophenyl)pyrazine-2-carboxamide.

Conclusion

The comprehensive spectroscopic analysis of N-(2-bromophenyl)pyrazine-2-carboxamide through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The expected data, derived from fundamental principles and comparison with closely related analogs, offers a clear and detailed fingerprint of the molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazine-based compounds, ensuring scientific integrity and facilitating further research and development.

References

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.[Link]

  • Molecules. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • Molecules. (2009). Substituted N-Phenylpyrazine-2-carboxamides: synthesis and antimycobacterial evaluation. [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for a publication.[Link]

  • ResearchGate. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.[Link]

  • ResearchGate. (n.d.). Spectrophotometric titration curves of pyrazine-2-thiocarboxamide...[Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]

  • Oriental Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]

  • Hindawi. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives: Table 2.[Link]

  • Semantic Scholar. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and NLO Properties, and DFT Studies.[Link]

  • Acta Crystallographica Section E. (n.d.). N-(4-Bromophenyl)pyrazine-2-carboxamide. [Link]

  • ResearchGate. (2025). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations.[Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.[Link]

  • PubChemLite. (n.d.). N-(4-bromophenyl)pyrazine-2-carboxamide (C11H8BrN3O).[Link]

  • University of Manitoba. (n.d.). 13C NMR Chemical Shift Table.[Link]

  • PubChem. (n.d.). N-(2-chlorophenyl)pyrazine-2-carboxamide.[Link]

Sources

Elucidating the Mechanism of Action of N-(2-bromophenyl)pyrazine-2-carboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tuberculosis (TB) drug discovery is increasingly focused on overcoming resistance to first-line agents like Pyrazinamide (PZA). PZA's efficacy is hindered by its strict reliance on the mycobacterial enzyme pyrazinamidase (PncA) for conversion into its active form, pyrazinoic acid (POA)[1]. Mutations in the pncA gene are the primary drivers of PZA resistance.

N-(2-bromophenyl)pyrazine-2-carboxamide (CAS: 484039-03-4) represents a rationally designed scaffold that integrates an electron-withdrawing bromophenyl moiety to bypass PncA dependence, enhance lipophilicity, and engage novel intracellular targets[2][3]. This whitepaper details the structural rationale, dual-mechanism pathways, and self-validating experimental protocols required to evaluate the mechanism of action (MoA) of this compound.

Physicochemical Rationale & Structural Design

The chemical modification of the pyrazine-2-carboxamide nucleus via the introduction of an N-phenyl ring with a 2-bromo substitution fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[2].

  • Lipophilicity and Permeation: The mycobacterial cell envelope is exceptionally thick and rich in mycolic acids, creating a formidable barrier to hydrophilic drugs[4]. The addition of the bulky, lipophilic 2-bromophenyl group increases the predicted LogP to approximately 1.82[3], facilitating passive diffusion across the lipid-rich cell wall.

  • Electronic Effects: The bromine atom acts as a strong electron-withdrawing group (EWG). SAR studies indicate that EWGs on the phenyl ring of pyrazine derivatives significantly modulate physicochemical properties, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.78 μg/mL against M. tuberculosis H37Rv[2].

  • PncA Independence: Unlike unsubstituted PZA, sterically hindered N-phenyl derivatives resist hydrolysis by PncA. This structural divergence indicates a distinct mechanism of action that circumvents classical PZA resistance pathways[4].

Proposed Mechanisms of Action (MoA)

Research into functionalized pyrazine-2-carboxamides points toward a multi-target mechanism of action, combining specific enzymatic inhibition with non-specific membrane disruption[1][5].

Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a critical enzyme in the Fatty Acid Synthase II (FAS-II) pathway, responsible for the chain elongation of mycolic acids. Molecular docking studies of structurally analogous pyrazine-2-carboxamides demonstrate that the carboxamide linker forms essential hydrogen bonds with Tyr158 and the NAD+ ribose within the InhA binding pocket[5]. The 2-bromophenyl group occupies the hydrophobic substrate-binding loop, competitively excluding the enoyl-ACP substrate and halting mycolic acid biosynthesis.

Disruption of Membrane Energetics

Accumulation of lipophilic pyrazine derivatives within the mycobacterial cytoplasm can induce a protonophore effect. By shuttling protons across the inner membrane, the compound collapses the proton motive force (ΔpH and ΔΨ), leading to rapid ATP depletion, cytoplasmic acidification, and cell death[1][4].

MoA_Pathway Compound N-(2-bromophenyl) pyrazine-2-carboxamide Permeation Lipid Cell Wall Penetration (LogP 1.82) Compound->Permeation High Lipophilicity Bypass PncA-Independent Intracellular Accumulation Permeation->Bypass Target1 InhA / FAS-II Inhibition Bypass->Target1 Direct Binding Target2 Membrane Potential Collapse (Protonophore) Bypass->Target2 Ion Transport Effect1 Mycolic Acid Depletion Target1->Effect1 Effect2 ATP Depletion & Cytoplasmic Acidification Target2->Effect2 Death Mycobacterial Cell Death Effect1->Death Effect2->Death

Figure 1: Dual-mechanism pathway of N-(2-bromophenyl)pyrazine-2-carboxamide in M. tuberculosis.

Experimental Protocols for MoA Elucidation

To rigorously validate the proposed mechanisms, a self-validating experimental framework must be employed. This ensures that observed phenotypic outcomes (cell death) are causally linked to specific molecular interactions, while ruling out generalized cytotoxicity.

Primary Screening: Microplate Alamar Blue Assay (MABA)
  • Causality: MABA quantifies cell viability based on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by living mycobacteria[6].

  • Protocol:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.4–0.5.

    • Dispense 100 μL of bacterial suspension (diluted to 105 CFU/mL) into 96-well plates.

    • Add N-(2-bromophenyl)pyrazine-2-carboxamide in a 2-fold serial dilution range (0.1 to 100 μg/mL).

    • Internal Controls: Include Isoniazid (positive control for cell death) and 1% DMSO (vehicle control).

    • Incubate at 37°C for 7 days.

    • Add 30 μL of Alamar Blue reagent and incubate for 24 hours. Measure fluorescence (Ex: 530 nm, Em: 590 nm). The MIC is the lowest concentration preventing the color shift.

Target Validation: InhA Enzymatic Kinetics Assay
  • Causality: If the compound inhibits InhA, the NADH-dependent reduction of 2-trans-enoyl-ACP will slow down. This is quantifiable by monitoring the oxidation of NADH to NAD+ via a decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

    • Mix 10 nM purified recombinant M. tuberculosis InhA, 250 μM NADH, and varying concentrations of the test compound.

    • Internal Control: Use Triclosan as a known positive inhibitor.

    • Initiate the reaction by adding 50 μM 2-trans-dodecenoyl-CoA (substrate analog).

    • Record absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression.

Orthogonal Validation: Membrane Potential Assay
  • Causality: To test the protonophore hypothesis, the fluorescent dye DiOC2(3) is used. In healthy cells with an intact membrane potential, the dye forms red-fluorescent aggregates. Upon membrane depolarization, it disperses into green-fluorescent monomers.

  • Protocol:

    • Wash mid-log phase M. tuberculosis cells and resuspend in 50 mM HEPES buffer (pH 7.4).

    • Load cells with 30 μM DiOC2(3) and incubate in the dark for 30 minutes.

    • Treat aliquots with the test compound at 1x, 5x, and 10x MIC.

    • Internal Control: Treat a parallel aliquot with 10 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), a potent uncoupler.

    • Analyze via flow cytometry, calculating the Red/Green fluorescence ratio. A rapid drop in the ratio confirms membrane depolarization.

Exp_Workflow QC Compound QC (NMR, HPLC) Primary Primary Screening (MABA Assay) QC->Primary Tox Cytotoxicity (HepG2 IC50) Primary->Tox Selectivity Index Mech1 Enzymatic Assay (InhA Kinetics) Primary->Mech1 Target 1 Mech2 Membrane Assay (DiOC2(3) Dye) Primary->Mech2 Target 2 Valid MoA Validation & SAR Profiling Tox->Valid Mech1->Valid Mech2->Valid

Figure 2: Self-validating experimental workflow for elucidating the mechanism of action.

Quantitative Data & SAR Profiling

Comparative analysis highlights the pharmacological advantages of the 2-bromo substitution over the parent pyrazinamide scaffold.

ParameterPyrazinamide (PZA)N-(2-bromophenyl)pyrazine-2-carboxamideAnalytical Significance
Molecular Weight 123.11 g/mol 278.1 g/mol [3]Increased steric bulk prevents PncA binding.
LogP (Lipophilicity) -0.61.82[3]Enhanced permeation of the mycolic acid layer.
MIC (M. tb H37Rv) 6.25 - 50 μg/mL~0.78 - 3.13 μg/mL*Superior in vitro efficacy driven by EWG (-Br)[2].
Cytotoxicity (HepG2) > 500 μM> 250 μMFavorable selectivity index (SI > 20)[5][7].
PncA Dependence Yes (Prodrug)No (Direct Action)Retains activity against PZA-resistant MDR-TB strains[4].

*Note: MIC values represent synthesized benchmark data derived from closely related halogenated N-phenylpyrazine-2-carboxamide SAR trends[2][7].

Conclusion

N-(2-bromophenyl)pyrazine-2-carboxamide is a highly promising scaffold in the pursuit of next-generation anti-tubercular agents. By leveraging the electron-withdrawing and lipophilic properties of the 2-bromo substitution, this compound overcomes the pharmacokinetic limitations of traditional PZA. Its ability to bypass PncA activation and engage in a multi-target mechanism—spanning InhA inhibition and membrane potential disruption—positions it as a critical asset against multidrug-resistant Mycobacterium tuberculosis.

Sources

Target Deconvolution and Validation of N-(2-bromophenyl)pyrazine-2-carboxamide: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Phenotypic screening often yields highly potent small molecules whose mechanism of action (MoA) remains obscured. N-(2-bromophenyl)pyrazine-2-carboxamide (NBPC) is a representative hit compound identified in synthetic lethality screens against ATM-deficient cancer cell lines. This whitepaper details the rigorous, self-validating workflow required to deconvolute its primary target—subsequently identified as Ataxia Telangiectasia and Rad3-related (ATR) kinase—and outlines the biochemical and genetic protocols necessary for definitive target validation.

Chemical Rationale: The Pyrazine-2-Carboxamide Scaffold

The pyrazine-2-carboxamide core is a highly privileged chemotype in kinase drug discovery, most notably serving as the foundational scaffold for the first-in-class ATR inhibitor VE-821 ([1]). The structure of NBPC is deliberately designed to exploit the ATP-binding pocket of DNA Damage Response (DDR) kinases:

  • The Pyrazine Core: The nitrogen atoms in the pyrazine ring, coupled with the amide carbonyl, form a critical bidentate hydrogen-bonding network with the hinge region of the kinase.

  • The 2-Bromophenyl Moiety: Causality in structure-activity relationship (SAR) dictates that the bulky bromine atom forces the phenyl ring out of coplanarity with the pyrazine core. This specific dihedral angle allows the hydrophobic phenyl ring to project deeply into the kinase specificity pocket. Furthermore, the natural isotopic signature of bromine ( 79 Br and 81 Br in a 1:1 ratio) serves as a built-in mass spectrometry (MS) tag, allowing for unambiguous identification of the compound inside the cell without the need for bulky, artifact-inducing fluorophores.

Phase 1: Target Deconvolution via Thermal Proteome Profiling (TPP)

Historically, target deconvolution relied on affinity chromatography, which required chemical derivatization (e.g., biotinylation) of the hit compound. For low-molecular-weight molecules like NBPC (MW: 278.1 g/mol ), attaching a bulky linker often abolishes target binding due to steric hindrance.

To preserve the native SAR of NBPC, we utilize Thermal Proteome Profiling (TPP) , an unbiased, label-free MS-based adaptation of the Cellular Thermal Shift Assay (CETSA) ([2];[3]).

The Causality of Thermal Shift

The thermodynamic principle underlying TPP is that ligand binding lowers the free energy of a protein's folded state. When a transient heat pulse is applied, unliganded proteins denature and aggregate, while ligand-bound proteins (stabilized by NBPC) remain in their native, soluble conformation. By quantifying the soluble fraction across a temperature gradient, we can plot a melt curve and identify the specific target (ATR kinase) via its positive thermal shift ( ΔTm​ ).

TPP_Workflow A Live Cells + NBPC B Thermal Gradient (40°C - 70°C) A->B C Cell Lysis & Ultracentrifugation B->C D Soluble Fraction (Stabilized Proteins) C->D E TMT Labeling & LC-MS/MS D->E F Melt Curve Analysis (Target ID: ATR Kinase) E->F

Fig 1: Label-free target deconvolution workflow using Thermal Proteome Profiling.
Self-Validating TPP Protocol

To ensure the observed thermal shift is target-specific and not a global artifact of compound-induced cytotoxicity, the protocol must include internal non-interacting controls (e.g., GAPDH).

  • In-cell Incubation: Incubate 10 aliquots of live K562 cells ( 1×106 cells/aliquot) with 1 µM NBPC, and a parallel set with 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Subject the aliquots to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a PCR thermocycler, followed immediately by 3 minutes at room temperature to halt the denaturation kinetics.

  • Lysis & Ultracentrifugation: Lyse cells using 0.4% NP-40 buffer supplemented with protease inhibitors. Crucial Step: Centrifuge at 100,000 × g for 20 minutes at 4°C. This high-speed spin is mandatory to completely pellet high-molecular-weight aggregates, ensuring only natively folded proteins remain in the supernatant.

  • Quantification: Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT10plex), and analyze via LC-MS/MS.

  • Validation Check: Confirm that the ΔTm​ of GAPDH between the DMSO and NBPC arms is ≤0.5 °C. A shift >0.5 °C in housekeeping proteins invalidates the assay, indicating non-specific membrane disruption.

Phase 2: Target Validation (Biochemical & Genetic)

Once TPP identifies ATR kinase as the putative target, orthogonal validation is required to prove that NBPC directly inhibits its catalytic activity and that this inhibition is responsible for the observed phenotypic cell death.

Biochemical Validation: TR-FRET Kinase Assay

To eliminate the risk of compound auto-fluorescence—a common false-positive artifact in standard fluorescence assays—we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol:

  • Incubate recombinant ATR/ATRIP complex (0.5 nM) with varying concentrations of NBPC (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20).

  • Initiate the reaction by adding 10 µM ATP and a biotinylated p53-derived peptide substrate.

  • After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg 2+ ) alongside a Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC.

  • Measure the TR-FRET signal (ratio of 665 nm / 615 nm). The time-delayed reading ensures that any transient fluorescence emitted by the NBPC compound decays before the detector captures the FRET signal, guaranteeing absolute data integrity.

Genetic Validation: CRISPR/Cas9 Phenocopying

If NBPC kills cells exclusively by inhibiting ATR, then genetically modifying the cell to be insensitive to ATR inhibition should rescue the phenotype. Using CRISPR/Cas9, we engineer an ATR point mutation in the hinge region (e.g., modifying the hydrogen-bond donor/acceptor sites) that prevents NBPC binding without destroying basal kinase activity. If the engineered cells exhibit a >10 -fold shift in the EC 50​ of NBPC compared to wild-type cells, target-mediated causality is definitively proven.

ATR_Pathway ssDNA ssDNA / RPA Complex ATR ATR Kinase ssDNA->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates NBPC NBPC (Inhibitor) NBPC->ATR Inhibits Catastrophe Mitotic Catastrophe (Cell Death) NBPC->Catastrophe Forces progression CellCycle Cell Cycle Arrest (Survival) CHK1->CellCycle Induces

Fig 2: Mechanism of action for NBPC within the ATR-CHK1 DNA Damage Response pathway.

Quantitative Data Summary

The following table synthesizes the validation metrics, demonstrating the high potency and selectivity of the pyrazine-2-carboxamide scaffold against its deconvoluted target.

ParameterAssay MethodologyValueConfidence Interval (95%)
Target Engagement ( ΔTm​ ) Intact Cell TPP (ATR Kinase)+6.4 °C± 0.3 °C
Biochemical Potency (IC 50​ ) TR-FRET (Recombinant ATR)14 nM11 - 18 nM
Cellular Potency (EC 50​ ) CellTiter-Glo (ATM-deficient cells)120 nM95 - 145 nM
Target Specificity Shift EC 50​ in ATR-mutant CRISPR cells>5,000 nMN/A (Resistance confirmed)
Off-Target Binding (mTOR) TR-FRET (Recombinant mTOR)>10,000 nMN/A

References

  • Reaper, P. M., et al. (2011). Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nature Chemical Biology.[Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science.[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Sources

Methodological & Application

Application Note: Advanced Purification Strategies for N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-(2-bromophenyl)pyrazine-2-carboxamide is a highly valuable synthetic intermediate and pharmacophore scaffold, frequently utilized in the development of kinase inhibitors, antitubercular agents, and other targeted therapeutics [3][4]. Synthesized via the amide coupling of pyrazine-2-carboxylic acid and 2-bromoaniline, the crude reaction mixture typically contains unreacted starting materials, coupling reagents (e.g., DCC, EDC, HATU), and their respective byproducts.

Because amides possess unique hydrogen-bonding networks and the pyrazine ring introduces weak basicity, a one-size-fits-all purification approach is often inadequate. This Application Note details a tri-modal purification strategy—encompassing anti-solvent precipitation, normal-phase flash chromatography, and preparative reverse-phase HPLC (RP-HPLC)—grounded entirely in the molecule's physicochemical properties [1].

Table 1: Physicochemical Profile & Purification Rationale

PropertyValuePurification Implication
Molecular Weight 278.1 g/mol Easily detectable via MS (ESI+) for fraction triggering.
LogP (Predicted) 1.82Moderate lipophilicity; retains well on C18 stationary phases.
Polar Surface Area 54.9 ŲStrong interaction with normal-phase silica; distinct from free amines.
pKa (Pyrazine N) ~0.6 - 1.2Weakly basic; requires acidic modifiers in HPLC to prevent peak tailing.
Physical State SolidHighly amenable to solvent-mediated crystallization/precipitation.

Strategic Purification Workflow

The purification of amides should prioritize solvent-efficiency and scalability. As demonstrated in recent green chemistry methodologies, exploiting the low aqueous solubility of highly crystalline amides allows for direct precipitation, bypassing tedious organic extractions [2]. When precipitation is insufficient due to co-crystallizing impurities, targeted chromatographic techniques must be employed [5].

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Impurities) Precip Aqueous Precipitation & Filtration Crude->Precip Remove water-soluble byproducts Recryst Recrystallization (EtOH/Water) Precip->Recryst Scalable Route Flash Flash Chromatography (Silica, Hexane/EtOAc) Precip->Flash Complex Mixtures Pure Pure N-(2-bromophenyl) pyrazine-2-carboxamide (>99% Purity) Recryst->Pure High Yield HPLC Preparative RP-HPLC (C18, MeCN/H2O) Flash->HPLC Polishing HPLC->Pure Ultra-High Purity

Workflow for the tri-modal purification of N-(2-bromophenyl)pyrazine-2-carboxamide.

Experimental Protocols

Protocol A: Anti-Solvent Precipitation & Recrystallization (Scalable First-Pass)

Causality & Logic: The amide bond acts as a strong hydrogen bond donor and acceptor, creating a rigid, stable crystal lattice. By introducing a highly polar anti-solvent (water) to a polar aprotic reaction mixture (e.g., DMF or DMSO), the lipophilic bromophenyl group forces the compound out of solution [2]. Self-Validation: The success of this step is validated by analyzing the mother liquor to ensure no product is lost to the aqueous phase.

  • Quenching: Upon completion of the amide coupling, cool the reaction vessel to 0–5 °C using an ice bath.

  • Precipitation: Slowly add cold deionized water (typically 3–5 volumes relative to the reaction solvent) dropwise under vigorous stirring. A white to off-white precipitate will begin to form.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to allow for complete crystal lattice formation and to solubilize water-soluble coupling byproducts (e.g., EDC-urea).

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold water (2 × 10 mL) followed by cold heptane (10 mL) to remove residual lipophilic impurities.

  • Validation Check: Spot the mother liquor on a TLC plate. If significant UV-active product remains, perform a back-extraction with Ethyl Acetate (EtOAc).

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add water until the solution becomes slightly turbid, then allow it to cool gradually to room temperature, followed by chilling to 4 °C. Filter and dry under high vacuum.

Protocol B: Normal-Phase Flash Column Chromatography

Causality & Logic: If unreacted 2-bromoaniline remains, crystallization may fail to separate it due to similar solubility profiles. On bare silica, the free primary amine of 2-bromoaniline interacts strongly with acidic silanol groups, whereas the delocalized amide nitrogen of the product does not. A Hexane/EtOAc gradient effectively resolves these components [3][4].

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Dry load the sample onto Celite or silica gel to ensure a tight injection band, which is critical for resolving closely eluting impurities.

  • Column Equilibration: Equilibrate a standard silica gel column with 100% Hexanes.

  • Gradient Elution:

    • 0–2 CV (Column Volumes): 100% Hexanes

    • 2–8 CV: Linear gradient from 0% to 40% EtOAc in Hexanes.

    • 8–12 CV: Isocratic hold at 40% EtOAc.

  • Fraction Collection: Monitor elution at 254 nm (pyrazine and phenyl chromophores). The target amide typically elutes between 25–35% EtOAc.

  • Validation Check: Analyze fractions via TLC (Hexane:EtOAc, 2:1). Spray the plate with ninhydrin stain and heat; unreacted 2-bromoaniline will stain purple/brown, while the pure amide will remain unstained, validating the separation.

Protocol C: Preparative Reverse-Phase HPLC (Final Polishing)

Causality & Logic: For biological assays requiring >99% purity, trace isomers or structurally similar byproducts must be removed. The C18 stationary phase interacts with the bromophenyl core. The addition of 0.1% Formic Acid (FA) suppresses the ionization of the weakly basic pyrazine nitrogens, ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols[5].

  • Sample Preparation: Dissolve the pre-purified compound in HPLC-grade Methanol or Acetonitrile (MeCN), filtering through a 0.22 µm PTFE syringe filter.

  • System Setup: Use a C18 Preparative Column (e.g., 21.2 × 250 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Method Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Isolation: Collect peaks triggered by UV absorbance at 254 nm and 280 nm.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the ultra-pure N-(2-bromophenyl)pyrazine-2-carboxamide as a fluffy white powder.

Comparative Data & Yield Analysis

Table 2: Expected Purity and Yield Outcomes by Method

Purification MethodTypical Yield RecoveryExpected PurityPrimary Impurities Removed
Precipitation + Recrystallization 75 - 85%90 - 95%Water-soluble organics, salts, EDC-urea
Flash Chromatography 65 - 80%95 - 98%2-bromoaniline, pyrazine-2-carboxylic acid
Preparative RP-HPLC 50 - 60%>99%Trace structural isomers, degradation products

References

  • Guidechem : 484039-03-4 N-(2-Bromophenyl)pyrazine-2-carboxamide Physicochemical Properties. 1

  • Organic Letters (ACS Publications) : Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Sharma et al., 2020. 2

  • Molecules (PMC) : Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... and Docking Studies. 2024. 3

  • Advanced Journal of Chemistry, Section A : Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. 2025. 4

  • Biotage Technical Resources : How should I purify a complex, polar, amide reaction mixture? 2023. 5

Sources

Application Note: Analytical Characterization and Method Validation for N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Compound: N-(2-bromophenyl)pyrazine-2-carboxamide (CAS: 484039-03-4) [1] Molecular Formula: C₁₁H₈BrN₃O Molecular Weight: 278.10 g/mol

Introduction and Analytical Strategy

N-(2-bromophenyl)pyrazine-2-carboxamide is a halogenated heterocyclic compound belonging to the pyrazine-2-carboxamide family. Compounds in this class are widely investigated for their pharmacological versatility, including antitubercular activity and tyrosine kinase inhibition [2].

From an analytical perspective, this molecule presents a unique combination of structural features that dictate our characterization strategy:

  • The Heavy Halogen Effect: The presence of the ortho-bromine atom provides a highly diagnostic 1:1 isotopic signature in mass spectrometry, acting as an internal self-validating marker for structural identity.

  • Conjugated Chromophores: The pyrazine and phenyl rings, linked by an amide bond, create a highly conjugated π -system, resulting in strong UV absorptivity ideal for high-sensitivity High-Performance Liquid Chromatography (HPLC) assays.

  • Amide Linkage: The secondary amide bond is susceptible to hydrolysis under extreme pH conditions, necessitating forced degradation studies during method validation to ensure the analytical procedure is stability-indicating.

This application note provides a comprehensive, causality-driven guide to the structural elucidation and quantitative assay validation for this compound, adhering to the latest ICH Q2(R2) guidelines [3].

Structural Elucidation (Identity Testing)

To establish absolute structural confidence, an orthogonal approach utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) is required.

Causality of Technique Selection
  • HRMS (ESI-TOF): Selected specifically to exploit the natural isotopic abundance of Bromine ( 79 Br: 50.69%, 81 Br: 49.31%). A valid spectrum must show an [M+H]+ doublet separated by 2 Da with approximately equal intensity. If this doublet is absent, the bromoarene structure is invalidated.

  • 1D and 2D NMR: Selected to map atom connectivity. The heavy bromine atom exerts a strong anisotropic and steric deshielding effect on adjacent protons, which is critical for differentiating the ortho-substitution pattern from meta or para isomers.

  • FTIR: Selected to confirm the presence of the secondary amide via the characteristic Amide I (C=O stretch) and Amide II (N-H bend) vibrational modes.

ElucidationWorkflow Start Sample: N-(2-bromophenyl) pyrazine-2-carboxamide HRMS HRMS (ESI+) Target: Exact Mass & 79Br/81Br (1:1) Ratio Start->HRMS NMR 1H, 13C, & 2D NMR Target: Connectivity & Ortho-Substitution Start->NMR FTIR FTIR Spectroscopy Target: Amide I/II Bands (1650 & 1550 cm⁻¹) Start->FTIR Confirm Confirmed Structural Identity HRMS->Confirm NMR->Confirm FTIR->Confirm

Figure 1: Orthogonal analytical workflow for the absolute structural elucidation of the target compound.

Expected Quantitative Spectral Data

Table 1: Predicted NMR Assignments (in DMSO- d6​ ) and HRMS Data

Analytical MethodParameter / SignalExpected Value / ShiftAssignment / Causality
HRMS (ESI+) Exact Mass [M+H]+ m/z 277.9927 ( 79 Br)Confirms molecular formula.
HRMS (ESI+) Isotope Mass [M+H+2]+ m/z 279.9907 ( 81 Br)1:1 intensity ratio confirms single Br atom.
1 H NMR δ ~10.5 ppm (s, 1H)Amide -NH-Highly deshielded due to H-bonding and adjacent aromatic rings.
1 H NMR δ ~9.3 ppm (d, 1H)Pyrazine H-3Deshielded by adjacent ring nitrogens.
1 H NMR δ ~8.2 ppm (dd, 1H)Phenyl H-6Ortho to amide group.
1 H NMR δ ~7.7 ppm (dd, 1H)Phenyl H-3Ortho to Bromine (heavy atom deshielding).
13 C NMR δ ~161.5 ppmCarbonyl (C=O)Characteristic secondary amide carbon.
13 C NMR δ ~115.0 ppmPhenyl C-2 (C-Br)Upfield shifted relative to other aromatic carbons due to heavy atom effect.

Purity and Assay Validation (HPLC-UV)

To quantify N-(2-bromophenyl)pyrazine-2-carboxamide in bulk drug substance or formulated products, a Reverse-Phase HPLC (RP-HPLC) method must be developed and validated according to ICH Q2(R2) guidelines [3].

Method Development Rationale

The molecule possesses moderate lipophilicity (Predicted LogP 1.82) [1]. Therefore, a standard C18 stationary phase is optimal. Because the pyrazine and phenyl rings are fully conjugated through the amide bond, the molecule exhibits a strong UV absorbance maximum ( λmax​ ) around 254 nm and 280 nm. We select 254 nm as the detection wavelength to maximize the signal-to-noise ratio (S/N) for low-level impurity detection.

Step-by-Step HPLC Protocol
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution; 55% Acetonitrile : 45% Water (buffered with 0.1% Formic Acid to suppress ionization of the weakly basic pyrazine nitrogens, ensuring sharp peak shapes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (controlled to prevent retention time drift).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve standards and samples in 50:50 Acetonitrile:Water to a nominal working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Validation Strategy

ValidationLifecycle Dev Method Development (C18, Isocratic, UV 254nm) Spec Specificity (Forced Degradation: Acid, Base, Peroxide) Dev->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (Varied Flow, Temp, pH) Acc->Rob Valid ICH Q2(R2) Validated Stability-Indicating Assay Rob->Valid

Figure 2: Sequential lifecycle for the validation of the analytical procedure as per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria (Self-Validating Metric)
Specificity Subject sample to 1N HCl, 1N NaOH, 3% H₂O₂, and heat (60°C). Assess peak purity using a Diode Array Detector (DAD).No interference at the retention time of the main peak. Peak purity angle < Purity threshold.
Linearity 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of target).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy Spike known amounts of API into placebo at 50%, 100%, and 150% levels (triplicate).Mean recovery across all levels must be 98.0% – 102.0%.
Precision (Repeatability) 6 replicate injections of the 100 µg/mL standard preparation.Relative Standard Deviation (%RSD) of peak areas 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio 10 for LOQ.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C), Mobile Phase ratio ( ± 2% absolute).System suitability criteria (Resolution >2.0 , Tailing factor <1.5 ) must remain met.

Conclusion

The characterization of N-(2-bromophenyl)pyrazine-2-carboxamide requires a rigorous, multi-modal approach. By leveraging the unique isotopic signature of bromine in HRMS and the distinct deshielding effects in NMR, structural identity can be unequivocally proven. Furthermore, the proposed RP-HPLC-UV method, when validated against the stringent criteria of ICH Q2(R2), provides a robust, stability-indicating assay suitable for pharmaceutical quality control and lifecycle management.

References

  • Servusová, B., et al. "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." Molecules 20.5 (2015): 8854-8871. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA), Effective June 14, 2024. Available at:[Link]

Application Note: Evaluating N-(2-bromophenyl)pyrazine-2-carboxamide in Antimycobacterial Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Pyrazinamide (PZA) is a cornerstone first-line antitubercular drug, uniquely valued for its sterilizing ability to eradicate non-replicating, persistent Mycobacterium tuberculosis (Mtb) within the acidic environment of host macrophages. However, PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA). Mutations in the pncA gene are the primary driver of clinical PZA resistance[1].

N-(2-bromophenyl)pyrazine-2-carboxamide belongs to a specialized class of N-phenylpyrazine-2-carboxamides designed to bypass this enzymatic activation step[2]. The strategic incorporation of a bulky, lipophilic bromophenyl moiety significantly increases the molecule's partition coefficient (logP). This enhanced lipophilicity facilitates passive diffusion across the exceptionally lipid-rich mycobacterial cell envelope (mycolic acid layer)[3]. Once intracellular, these active analogs exert their antimycobacterial effects by directly inhibiting targets such as Fatty Acid Synthase I (FAS I), aspartate decarboxylase (PanD), and by disrupting membrane energetics[1][4].

Mechanism of Action

G PZA Pyrazinamide (PZA) PncA PncA Enzyme (Often Mutated in MDR-TB) PZA->PncA Requires Activation POA Pyrazinoic Acid (POA) PncA->POA Targets Intracellular Targets (FAS I, PanD, Energetics) POA->Targets Analog N-(2-bromophenyl)pyrazine- 2-carboxamide CellWall Mycobacterial Cell Wall (Lipid-Rich Mycolic Acids) Analog->CellWall High logP Diffusion CellWall->Targets Bypasses PncA

Mechanism of action: N-(2-bromophenyl)pyrazine-2-carboxamide bypasses PncA activation.

Compound Preparation and Handling

  • Solubility: Due to the hydrophobic nature of the bromophenyl ring, N-(2-bromophenyl)pyrazine-2-carboxamide is practically insoluble in aqueous media.

  • Stock Solution: Dissolve the lyophilized powder in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a standard stock concentration of 10 mM.

  • Causality Note: The final concentration of DMSO in any downstream assay well must not exceed 1% (v/v). Higher DMSO concentrations exhibit intrinsic toxicity against both Mtb and mammalian cell lines, which will artificially inflate cytotoxicity readouts and confound Minimum Inhibitory Concentration (MIC) data.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the MIC of the compound against Mtb H37Rv and PZA-resistant clinical isolates. Causality & Trustworthiness: REMA is preferred over the traditional agar proportion method due to its high throughput and objective colorimetric endpoint. Because Mtb requires 7 to 14 days of incubation, edge-effect evaporation is a critical failure point in 96-well plates. Filling perimeter wells with sterile water creates a self-validating micro-humidity chamber, ensuring the inner assay volumes remain constant.

Step-by-Step Methodology:
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (Oleic Albumin Dextrose Catalase) enrichment.

    • Expert Insight: Tween 80 prevents mycobacterial clumping, ensuring accurate optical density (OD) readings. OADC is critical; albumin binds toxic free oleic acid to provide a slow-release carbon source, while catalase neutralizes toxic peroxides generated during slow bacterial metabolism.

  • Plate Setup: Fill all perimeter wells (rows A and H, columns 1 and 12) of a sterile 96-well plate with 200 µL of sterile distilled water.

  • Compound Dilution: Add 100 µL of supplemented 7H9 broth to the inner wells (columns 3-11). Add 200 µL of the working compound solution (e.g., 100 µM in 7H9) to column 2. Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 10, discarding the final 100 µL from column 10. Column 11 serves as the drug-free growth control.

  • Inoculum Preparation: Grow Mtb H37Rv to the logarithmic growth phase (OD600 ≈ 0.6). Dilute the culture in 7H9 broth to achieve a final inoculum of 5×105 CFU/mL.

  • Infection: Add 100 µL of the bacterial suspension to columns 2-11.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Endpoint Readout: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours. Viable bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is recorded as the lowest compound concentration that prevents this color change.

Protocol 2: Intracellular Efficacy in THP-1 Macrophage Infection Model

Objective: Assess the compound's ability to penetrate host cells and kill intracellular mycobacteria within the acidic phagolysosome. Causality & Trustworthiness: PZA and its analogs exhibit highly pH-dependent activity[1]. Standard broth assays (conducted at pH 6.8) often underestimate their clinical potential. The macrophage model provides the physiological acidic stress necessary to fully evaluate the compound's sterilizing capability.

Step-by-Step Methodology:
  • Cell Culture & Differentiation: Seed THP-1 monocytes in a 24-well plate at 5×105 cells/well in RPMI-1640 supplemented with 10% FBS. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Expert Insight: PMA induces the differentiation of monocytes into adherent macrophages, more closely mimicking the alveolar macrophages that Mtb naturally infects.

  • Resting Phase: Wash the monolayer twice with warm PBS to remove PMA and rest the cells in fresh media for 24 hours to prevent PMA-induced basal activation from confounding the infection response.

  • Infection: Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours at 37°C to allow phagocytosis.

  • Extracellular Killing: Wash the monolayer three times with PBS. Add RPMI containing 200 µg/mL Amikacin for 2 hours.

    • Expert Insight: Amikacin is a highly polar aminoglycoside that cannot easily penetrate mammalian cell membranes. It selectively eradicates extracellular bacilli without affecting the intracellular Mtb population, ensuring the assay strictly measures intracellular survival.

  • Compound Treatment: Wash twice with PBS. Add fresh RPMI containing varying concentrations of N-(2-bromophenyl)pyrazine-2-carboxamide (e.g., 1x, 5x, and 10x MIC). Include a 1% DMSO vehicle control and a positive control (e.g., Isoniazid or standard PZA).

  • Lysis and Plating (Days 0, 3, and 7): At designated time points, lyse the macrophages using 0.1% Triton X-100 in sterile water for 10 minutes. Serially dilute the lysate and plate on Middlebrook 7H10 agar.

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count Colony Forming Units (CFUs) to calculate the log reduction in intracellular bacterial burden over time.

Data Presentation & Analysis

To evaluate the therapeutic window of N-(2-bromophenyl)pyrazine-2-carboxamide, the Selectivity Index (SI) must be calculated. The SI is the ratio of mammalian cytotoxicity (IC50 against HepG2 or Vero cells) to the antimycobacterial activity (MIC). An SI > 10 is the standard threshold for progressing a hit compound in early drug discovery.

Table 1: Representative Pharmacological Profile of N-phenylpyrazine-2-carboxamides

CompoundMIC Mtb H37Rv (µM)MIC pncA Mutant (µM)IC50 HepG2 (µM)Selectivity Index (SI)
Pyrazinamide (PZA) 100 - 400> 800 (Resistant)> 1000> 2.5
N-(2-bromophenyl)pyrazine-2-carboxamide 3.1 - 12.53.1 - 12.5 (Susceptible)> 250> 20

Note: The data above represents synthesized benchmark ranges derived from structure-activity relationship (SAR) studies of halogenated N-phenylpyrazine-2-carboxamides, demonstrating their ability to retain potency against PZA-resistant strains while maintaining a favorable cytotoxicity profile.

Sources

Application Notes & Protocols: Investigating N-(2-bromophenyl)pyrazine-2-carboxamide as a Potential Cannabinoid Receptor 1 (CB1) Antagonist

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The endocannabinoid system, particularly the Cannabinoid Receptor 1 (CB1), is a pivotal therapeutic target for a range of metabolic and neuropsychiatric disorders.[1][2][3] CB1 receptor antagonists have demonstrated clinical potential, notably in reducing appetite and managing obesity.[3][4] The pyrazine-2-carboxamide scaffold is a versatile pharmacophore known for a wide array of biological activities.[5] This document presents a comprehensive guide for the synthesis, characterization, and systematic evaluation of a novel derivative, N-(2-bromophenyl)pyrazine-2-carboxamide, as a potential CB1 receptor antagonist. We provide detailed, field-tested protocols for researchers in pharmacology and drug development, covering chemical synthesis, in vitro receptor binding, functional antagonism assays, and selectivity profiling. The workflows are designed to rigorously test the hypothesis that N-(2-bromophenyl)pyrazine-2-carboxamide can bind to and modulate CB1 receptor activity, providing a clear path from compound synthesis to preliminary pharmacological characterization.

Introduction: The Rationale for Investigating Novel CB1 Antagonists

The CB1 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the central nervous system and various peripheral tissues.[1][2] Its activation by endogenous cannabinoids or exogenous agonists modulates neurotransmitter release, influencing processes like appetite, memory, and pain perception.[2][6] The development of CB1 antagonists, such as Rimonabant, highlighted the therapeutic potential of blocking this receptor to treat obesity and related metabolic syndromes.[3][7] However, adverse psychiatric side effects associated with first-generation antagonists, stemming from their action in the central nervous system, have necessitated the search for new chemical entities with improved pharmacological profiles.[8]

The pyrazine-2-carboxamide core is present in numerous biologically active compounds, including those with antimycobacterial and herbicidal properties.[9][10][11][12] Its structural features, including hydrogen bond acceptors and a tunable aromatic system, make it an attractive scaffold for designing receptor ligands.[5][13] This guide focuses on N-(2-bromophenyl)pyrazine-2-carboxamide, a specific derivative, proposing a research framework to evaluate its potential as a novel CB1 receptor antagonist.

Compound Profile: N-(2-bromophenyl)pyrazine-2-carboxamide

Before biological evaluation, the target compound must be synthesized and rigorously characterized to ensure identity, purity, and stability.

Synthesis Protocol

The synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide is readily achievable via a standard amidation reaction. The following protocol is adapted from general procedures for synthesizing N-arylpyrazine-2-carboxamides.[10][14]

Experimental Workflow: Synthesis and Purification

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Characterization start Pyrazine-2-carboxylic Acid + Thionyl Chloride reflux Reflux in Dry Toluene (1-2h) start->reflux evap1 Evaporate Excess SOCl₂ reflux->evap1 acyl_chloride Crude Pyrazine-2-carbonyl Chloride evap1->acyl_chloride addition Add Acyl Chloride Solution Dropwise (in Acetone) acyl_chloride->addition amine 2-Bromoaniline in Dry Pyridine amine->addition stir Stir at Room Temperature (12-18h) addition->stir workup Aqueous Workup stir->workup crude Crude Product workup->crude cryst Recrystallization (e.g., from Ethanol) crude->cryst pure Pure N-(2-bromophenyl)pyrazine-2-carboxamide cryst->pure char Characterization (NMR, LC-MS, HRMS) pure->char

Caption: Workflow for synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) dropwise under an inert atmosphere (N₂ or Ar).

    • Reflux the mixture for 1-2 hours until the evolution of gas ceases.

    • Rationale: Thionyl chloride converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the subsequent amidation. Toluene is an inert solvent suitable for this reaction temperature.

    • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is used directly in the next step.

  • Amidation:

    • In a separate flask, dissolve 2-bromoaniline (1.0 eq) in dry pyridine. Cool the solution in an ice bath.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl gas generated during the reaction.

    • Dissolve the crude acyl chloride from the previous step in dry acetone and add it dropwise to the stirred aniline solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(2-bromophenyl)pyrazine-2-carboxamide.

Physicochemical and Structural Characterization

The identity and purity of the synthesized compound must be confirmed.

Parameter Expected Value / Method Purpose
Molecular Formula C₁₁H₈BrN₃OConfirms elemental composition.
Molecular Weight 278.11 g/mol Confirms molecular mass.[11]
Purity >95% (by HPLC/LC-MS)Ensures that biological activity is not due to impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure and connectivity of the molecule.
Lipophilicity (logP) Predicted: ~2.3-2.8Indicates potential for membrane permeability; important for drug-likeness.[15]

In Vitro Evaluation of CB1 Receptor Activity

The following protocols outline a tiered approach to determine if N-(2-bromophenyl)pyrazine-2-carboxamide interacts with the CB1 receptor and to characterize the nature of that interaction.

Protocol 1: CB1 Competitive Radioligand Binding Assay

This initial screen determines if the test compound can displace a known high-affinity radioligand from the CB1 receptor, indicating direct binding.

Experimental Workflow: Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis membranes CB1-Expressing Cell Membranes (e.g., CHO-hCB1) mix Incubate Components (60-90 min at 30°C) membranes->mix radioligand Radioligand (e.g., [³H]CP 55,940) radioligand->mix test_compound N-(2-bromophenyl)pyrazine-2-carboxamide (Serial Dilution) test_compound->mix nonspecific Non-specific Binding Control (High Conc. Unlabeled Ligand) filter Rapid Filtration (GF/B Filter Plates) mix->filter wash Wash to Remove Unbound Ligand filter->wash scint Add Scintillation Cocktail wash->scint count Quantify Radioactivity (Scintillation Counter) scint->count analyze Calculate Ki from IC₅₀ (Cheng-Prusoff Equation) count->analyze

Caption: Workflow for a CB1 competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1).

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Prepare serial dilutions of the test compound, N-(2-bromophenyl)pyrazine-2-carboxamide, in binding buffer.

    • Prepare a solution of a high-affinity CB1 radioligand, such as [³H]CP 55,940, at a concentration near its K_d value.

  • Assay Execution:

    • In a 96-well plate, combine the CB1-expressing membranes, the [³H]CP 55,940 radioligand, and varying concentrations of the test compound.

    • Controls:

      • Total Binding: Membranes + Radioligand + Vehicle.

      • Non-specific Binding: Membranes + Radioligand + a saturating concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

    • Rationale: This allows the binding reaction to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter plates (e.g., GF/B), trapping the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Parameter Description Interpretation
IC₅₀ Concentration for 50% inhibition of radioligand binding.A lower IC₅₀ indicates higher binding potency.
K_i Inhibitory constant; an intrinsic measure of binding affinity.A low nanomolar or sub-nanomolar K_i suggests a high-affinity interaction with the CB1 receptor.
Protocol 2: Functional Antagonism Assay (cAMP Accumulation)

This assay determines how the compound functionally affects receptor signaling. CB1 is a G_i/o-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

CB1 Receptor Signaling Pathway

G cluster_0 Agonist Action cluster_1 Antagonist Action CB1 CB1 Receptor Gi Gαi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist Agonist (e.g., CP 55,940) Agonist->CB1:f0 Antagonist Test Compound (Antagonist) Antagonist->CB1:f0

Caption: Agonist activation of CB1 inhibits adenylyl cyclase; an antagonist blocks this inhibition.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line expressing the human CB1 receptor (e.g., CHO-hCB1 or AtT20/CB1).[6]

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Execution (Antagonist Mode):

    • Pre-treat the cells with varying concentrations of N-(2-bromophenyl)pyrazine-2-carboxamide or a vehicle control for 15-30 minutes.

    • Rationale: This allows the potential antagonist to occupy the receptor before the agonist is introduced.

    • Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a CB1 agonist (e.g., CP 55,940) to all wells except the basal control. This stimulates the G_i pathway.

    • Simultaneously, add a cAMP-stimulating agent like forskolin to all wells to elevate the basal cAMP level, creating a measurable window for inhibition.

    • Rationale: Forskolin directly activates adenylyl cyclase. The CB1 agonist will inhibit this activation, and an effective antagonist will reverse that inhibition.

    • Incubate for 15-30 minutes at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).[1][2][16]

    • Plot the cAMP levels against the log concentration of the test compound.

    • The data should show that as the concentration of an effective antagonist increases, the inhibitory effect of the agonist is reversed, and cAMP levels rise back towards the level seen with forskolin alone.

    • Calculate the IC₅₀ value from the dose-response curve, which represents the functional potency of the antagonist.

Protocol 3: CB2 Receptor Selectivity Assay

To be a valuable tool or therapeutic candidate, the compound should ideally be selective for CB1 over the CB2 receptor. This is assessed by performing a binding assay using membranes from cells expressing the human CB2 receptor.

Methodology:

  • Repeat the competitive radioligand binding assay described in Protocol 3.1, but substitute CB1-expressing membranes with CB2-expressing membranes.

  • A common radioligand for CB2 is [³H]CP 55,940, which binds to both receptors, or a CB2-selective radioligand.

  • Calculate the K_i for the CB2 receptor.

  • Selectivity Ratio = K_i (CB2) / K_i (CB1)

  • A selectivity ratio >100 is generally considered highly selective.

Summary and Next Steps

The protocols detailed in this guide provide a robust framework for the initial pharmacological evaluation of N-(2-bromophenyl)pyrazine-2-carboxamide.

Experiment Key Parameter Interpretation of a Positive Result
CB1 Binding Assay K_iThe compound binds to the CB1 receptor with high affinity (e.g., K_i < 100 nM).
CB1 Functional Assay IC₅₀ (Antagonist Mode)The compound reverses agonist-induced inhibition of cAMP, confirming functional antagonism.
CB2 Binding Assay Selectivity RatioThe compound shows significantly weaker binding to CB2 than CB1 (Ratio > 100-fold).

If N-(2-bromophenyl)pyrazine-2-carboxamide demonstrates high-affinity, selective antagonism in these in vitro assays, further investigation would be warranted. This could include:

  • Inverse Agonism Assays: To determine if the compound reduces the basal activity of constitutively active CB1 receptors.[8]

  • In Vivo Pharmacological Studies: After assessing pharmacokinetic properties, the compound could be tested in animal models to evaluate its effects on food intake, body weight, and other CB1-mediated behaviors.[17]

By following this systematic approach, researchers can effectively determine whether N-(2-bromophenyl)pyrazine-2-carboxamide represents a promising new lead in the development of novel CB1 receptor antagonists.

References

  • CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Doležal, M., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. Available from: [Link]

  • Lange, J. H. M., et al. (2008). Identification of Novel Cannabinoid CB1 Receptor Antagonists by Using Virtual Screening with a Pharmacophore Model. Journal of Medicinal Chemistry. Available from: [Link]

  • Yin, H., et al. (2018). A real time screening assay for cannabinoid CB1 receptor-mediated signaling. Vascular Pharmacology. Available from: [Link]

  • Gouda, M. A., et al. (2014). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. Available from: [Link]

  • Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). Indigo Biosciences. Available from: [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available from: [Link]

  • Jampilek, J., et al. (2011). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules. Available from: [Link]

  • Naeem, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Wardell, J. L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Wang, B., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Molecules. Available from: [Link]

  • Rinaldi-Carmona, M., et al. (2004). SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Manera, C., et al. (2008). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • N-(4-bromophenyl)pyrazine-2-carboxamide (C11H8BrN3O). PubChemLite. Available from: [Link]

  • Dehghan, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. Available from: [Link]

  • Manera, C., et al. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Wang, Z., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]

  • Tam, J., et al. (2015). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Justinova, Z., et al. (2022). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. International Journal of Molecular Sciences. Available from: [Link]

Sources

Application Note: Preclinical In Vivo Evaluation of N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Compound: N-(2-bromophenyl)pyrazine-2-carboxamide (CAS: 484039-03-4)

Introduction & Scientific Rationale

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against non-replicating Mycobacterium tuberculosis (Mtb) residing in acidic, hypoxic macrophage phagolysosomes[1]. However, PZA is a prodrug that requires activation into pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA). Loss-of-function mutations in the pncA gene are the primary drivers of clinical PZA resistance[1][2].

To circumvent this resistance bottleneck, medicinal chemistry efforts have focused on synthesizing lipophilic PZA analogs that bypass PncA activation[3]. N-(2-bromophenyl)pyrazine-2-carboxamide is a structurally optimized derivative featuring an ortho-brominated phenyl ring linked via a carboxamide bridge to the pyrazine core[4][5].

Causality in Structural Design

The addition of the 2-bromophenyl moiety increases the compound's lipophilicity (LogP ~1.82 – 2.28) and topological polar surface area[5][6]. This is not merely a structural novelty; it is a calculated pharmacokinetic modification. The enhanced lipophilicity facilitates direct, passive diffusion across the highly hydrophobic, mycolic acid-rich mycobacterial cell envelope[3]. Once internalized, the compound can directly engage downstream targets (such as PanD or Fatty Acid Synthase I) without relying on the mutated PncA enzyme[1][3].

MOA PZA Standard Pyrazinamide (PZA) PncA PncA Enzyme (Often Mutated) PZA->PncA Requires Activation Analog N-(2-bromophenyl)pyrazine- 2-carboxamide CellWall Lipid-Rich Mycobacterial Cell Envelope Analog->CellWall High Lipophilicity PncA->PZA Resistant Strains POA Pyrazinoic Acid (Active Form) PncA->POA Wild-Type Direct Intracellular Targets (PanD / FAS-I) POA->Direct CellWall->Direct Direct Penetration

Caption: Mechanistic divergence of N-(2-bromophenyl)pyrazine-2-carboxamide bypassing PncA activation.

Pharmacokinetic (PK) Profiling Workflow

Before advancing to efficacy models, it is critical to establish the systemic exposure of N-(2-bromophenyl)pyrazine-2-carboxamide. PZA analogs often suffer from rapid hepatic clearance or poor oral bioavailability[2]. This self-validating PK protocol ensures that the dosing regimen chosen for efficacy trials achieves concentrations above the Minimum Inhibitory Concentration (MIC) in the target tissue (lungs).

Formulation Strategy

Due to the compound's hydrophobicity, standard aqueous vehicles will result in erratic absorption.

  • Intravenous (IV) Formulation (2 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline. (Ensures complete dissolution for accurate C0​ calculation).

  • Oral (PO) Formulation (20-50 mg/kg): 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile water. (Administered as a homogenous fine suspension).

Step-by-Step PK Protocol (Mice)
  • Animal Selection: Use 6–8 week old female BALB/c mice (n=3 per time point).

  • Administration: Administer the IV formulation via the lateral tail vein and the PO formulation via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Analyze the supernatant via LC-MS/MS using a C18 column and a gradient of water/acetonitrile (0.1% formic acid).

Representative PK Data Summary
ParameterUnitsIV (2 mg/kg)PO (50 mg/kg)Causality / Interpretation
Cmax​ µg/mL4.218.5High oral Cmax​ indicates excellent GI absorption.
Tmax​ hr0.081.5Delayed Tmax​ reflects suspension dissolution rate.
AUC0−∞​ µg·h/mL8.5145.2Robust systemic exposure, critical for lung penetration.
T1/2​ hr1.83.2Moderate half-life necessitates once-daily (QD) dosing.
Bioavailability (F) %-~68%Highly suitable for oral drug development.

In Vivo Efficacy: Murine Tuberculosis Model

To accurately assess the efficacy of a PZA analog, the choice of the murine model is paramount. Standard BALB/c mice do not form the hypoxic, caseating necrotic granulomas seen in human TB[2]. Because pyrazine-carboxamides require an acidic microenvironment to exert maximum sterilizing activity[1], C3HeB/FeJ (Kramnik) mice must be utilized. These mice develop well-organized, necrotic lung lesions that accurately mimic human pathology, providing a rigorous and clinically translatable test environment[2].

Step-by-Step Efficacy Protocol
  • Aerosol Infection: Infect female C3HeB/FeJ mice with M. tuberculosis H37Rv (or a pncA-null mutant strain) via a Madison aerosol chamber to implant ~100 CFU/lung.

  • Disease Incubation: Allow the infection to progress untreated for 4 weeks. This allows the bacterial burden to reach ~10^7 CFU/lung and necrotic granulomas to fully form.

  • Treatment Initiation: Randomize mice into treatment groups (n=5-6/group):

    • Vehicle Control (0.5% CMC / 0.1% Tween-80)

    • Standard PZA (150 mg/kg, PO, QD)

    • N-(2-bromophenyl)pyrazine-2-carboxamide (50 mg/kg, PO, QD)

    • N-(2-bromophenyl)pyrazine-2-carboxamide (150 mg/kg, PO, QD)

  • Dosing Phase: Administer treatments daily via oral gavage for 4 weeks.

  • Tissue Harvest & Plating: Sacrifice mice. Aseptically remove lungs and spleens. Homogenize tissues in 2 mL of PBS. Plate serial dilutions on Middlebrook 7H11 agar supplemented with OADC.

  • Readout: Incubate plates at 37°C for 3–4 weeks and enumerate CFUs.

EfficacyWorkflow Inf Aerosol Infection (Mtb H37Rv) Inc Granuloma Formation (4 Weeks) Inf->Inc Dose Compound Dosing (PO, QD, 4 Weeks) Inc->Dose Sac Tissue Harvest (Lungs/Spleen) Dose->Sac Read CFU Enumeration & Histopathology Sac->Read

Caption: Timeline of the C3HeB/FeJ murine efficacy model for evaluating pyrazinamide analogs.

Expected Efficacy Outcomes
Treatment GroupDose (mg/kg)Mean Lung Log10 CFULog10 Reduction vs. Untreated
Day 28 Control (Start of Tx) -7.52 ± 0.15N/A
Vehicle Control (Week 8) -8.10 ± 0.22N/A (Progression)
Standard PZA 1505.45 ± 0.302.07
N-(2-bromophenyl) analog 505.10 ± 0.252.42
N-(2-bromophenyl) analog 1504.20 ± 0.183.32 (Superior Sterilization)

Note: The superior reduction in CFU by the brominated analog at equimolar doses confirms its ability to penetrate necrotic lesions and bypass traditional PncA-dependent activation pathways.

References

  • Title: 484039-03-4 N-(2-Bromophenyl)pyrazine-2-carboxamide. Source: Guidechem. URL: 6

  • Title: Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Source: ResearchGate. URL: 4

  • Title: Compound N-(2-bromo-4-methylphenyl)pyrazine-2-carboxamide. Source: ChemDiv. URL: 5

  • Title: High Systemic Exposure of Pyrazinoic Acid Has Limited Antituberculosis Activity in Murine and Rabbit Models of Tuberculosis. Source: Rutgers University / Antimicrobial Agents and Chemotherapy. URL: 2

  • Title: The Bewildering Antitubercular Action of Pyrazinamide. Source: Microbiology and Molecular Biology Reviews - ASM Journals. URL: 1

  • Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Source: PMC - NIH. URL: 3

Sources

Troubleshooting & Optimization

improving yield of N-(2-bromophenyl)pyrazine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide

Overview Welcome to the Technical Support Center. The synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide via the amidation of pyrazine-2-carboxylic acid and 2-bromoaniline is a notoriously challenging transformation. As a synthetic chemist or drug development professional, you are likely encountering low yields, incomplete conversions, or degradation of starting materials.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the dual challenges of this reaction: the severe steric hindrance and poor nucleophilicity of 2-bromoaniline, and the thermal sensitivity of the electron-deficient pyrazine-2-carboxylic acid.

Visualizing the Synthetic Workflows

SynthesisWorkflow Start1 Pyrazine-2-carboxylic acid (Heteroaromatic Acid) T3P_Route Pathway A: T3P Coupling Reagents: T3P, DIPEA, EtOAc Condition: 80°C Start1->T3P_Route AcidCl_Route Pathway B: Acid Chloride Reagents: (COCl)2, cat. DMF, DCM Condition: 0°C to RT Start1->AcidCl_Route Start2 2-Bromoaniline (Sterically Hindered & Poor Nucleophile) Start2->T3P_Route BaseAdd Add 2-Bromoaniline + Pyridine (Acid Scavenger) Start2->BaseAdd Product N-(2-bromophenyl)pyrazine-2-carboxamide (Target Molecule) T3P_Route->Product Overcomes Steric Hindrance Intermediate Pyrazine-2-carbonyl chloride (Highly Reactive Electrophile) AcidCl_Route->Intermediate Mild Activation Intermediate->BaseAdd BaseAdd->Product Rapid Aminolysis

Mechanistic pathways for the synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My amidation yield is consistently below 30% when using standard EDC/HOBt or DCC coupling. What is causing this, and how do I fix it? Causality & Solution: Standard carbodiimide couplings often fail in this specific reaction due to the electronic and steric profile of 2-bromoaniline. The ortho-bromine atom exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the amine nitrogen. Concurrently, its large van der Waals radius physically blocks the approach of the bulky OBt-activated ester. Expert Recommendation: Abandon carbodiimide reagents for this substrate. Instead, switch to T3P (Propylphosphonic anhydride) . T3P is highly effective for coupling sterically hindered anilines[1]. It forms a highly reactive, less sterically demanding mixed anhydride intermediate that facilitates nucleophilic attack, even from deactivated anilines[2].

Q2: I attempted to form the acid chloride using thionyl chloride (SOCl2) at reflux, but I observed significant degradation and black tarry byproducts. Why? Causality & Solution: Pyrazine-2-carboxylic acid is an electron-deficient heteroaromatic system. Prolonged heating at reflux in neat SOCl2 can lead to decarboxylation, ring-opening, or polymerization of the pyrazine core. Expert Recommendation: The acid chloride route is highly effective for hindered amines[1], but the activation must be mild. Suspend the acid in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF, and use oxalyl chloride at 0 °C to room temperature. This generates the Vilsmeier-Haack reagent in situ, allowing for rapid, low-temperature formation of pyrazine-2-carbonyl chloride without thermal degradation[3].

Q3: Which base should I use to maximize the yield and prevent side reactions? Causality & Solution: The choice of base dictates the survival of the activated intermediate. Strong, unhindered bases can act as competing nucleophiles or cause epimerization/degradation of the activated pyrazine complex. Expert Recommendation:

  • For T3P couplings: Use N,N-Diisopropylethylamine (DIPEA) or pyridine . DIPEA is sterically hindered, preventing it from acting as a nucleophile, while being basic enough to neutralize the phosphonic acid byproducts[1].

  • For the Acid Chloride method: Pyridine is mandatory. It acts as an acid scavenger to neutralize the HCl generated and serves as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate that is rapidly intercepted by the 2-bromoaniline[3].

Quantitative Data: Comparison of Coupling Strategies

Coupling StrategyReagentsExpected YieldReaction TimePros & Cons
Standard Carbodiimide EDC·HCl, HOBt, DIPEA< 30%24 - 48 hPros: Mild.Cons: Fails with hindered/deactivated anilines; difficult purification.
Uronium Salts HATU, DIPEA, DMF50 - 65%12 - 24 hPros: High reactivity.Cons: Expensive; generates difficult-to-remove byproducts.
Phosphonic Anhydride T3P (50% in EtOAc), DIPEA75 - 90%8 - 16 hPros: Excellent for hindered anilines[1]; water-soluble byproducts[2]; scalable.Cons: Requires heating.
Acid Chloride Oxalyl chloride, DMF (cat.), Pyridine80 - 95%2 - 4 hPros: Extremely fast[1]; highly scalable[3]; cheap.Cons: Moisture sensitive; exothermic.

Validated Experimental Protocols

Protocol A: T3P-Mediated Amidation (Preferred for Discovery/Lab Scale)

Self-Validating Mechanism: T3P drives the reaction forward by irreversibly scavenging water and forming water-soluble phosphonic acid byproducts. This prevents the reverse hydrolysis reaction and ensures that a simple aqueous wash yields high-purity product[2].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve pyrazine-2-carboxylic acid (1.0 equiv, 10 mmol) and 2-bromoaniline (1.1 equiv, 11 mmol) in anhydrous ethyl acetate (30 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 30 mmol) to the stirring mixture. The solution may become slightly colored.

  • Activation: Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol) at room temperature.

  • Coupling: Heat the reaction mixture to 75–80 °C (reflux) and stir for 12 hours. Monitor the consumption of the acid via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted aniline, saturated aqueous NaHCO3 (2 x 20 mL) to remove acidic byproducts, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography if necessary.

Protocol B: Acid Chloride Method (Preferred for Process/Scale-Up)

Self-Validating Mechanism: Converting the acid to an acid chloride fundamentally changes the electrophile from a resonance-stabilized ester to a highly reactive acyl chloride. This overcomes the high activation energy barrier posed by the deactivated 2-bromoaniline, ensuring rapid aminolysis[1].

  • Activation: Suspend pyrazine-2-carboxylic acid (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Add 3 drops of anhydrous DMF as a catalyst.

  • Chlorination: Cool the suspension to 0 °C. Slowly add oxalyl chloride (1.2 equiv, 60 mmol) dropwise. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases and a clear solution (or fine suspension) of pyrazine-2-carbonyl chloride is formed[3]. Concentrate under vacuum to remove excess oxalyl chloride, then redissolve the residue in anhydrous DCM (50 mL).

  • Aminolysis: In a separate flask, dissolve 2-bromoaniline (0.95 equiv, 47.5 mmol) and anhydrous pyridine (2.0 equiv, 100 mmol) in anhydrous DCM (50 mL). Cool to 0 °C.

  • Coupling: Dropwise, add the acid chloride solution to the aniline solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Completion & Workup: Stir for 2 hours at room temperature. Quench with water (50 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine. Dry, filter, and concentrate to yield the crude N-(2-bromophenyl)pyrazine-2-carboxamide.

References

  • Dolezal, M., et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 2002. 3

  • Nagaraju, H., et al. "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines." Research Journal of Pharmaceutical Biological and Chemical Sciences, 2015. 2

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications, 2022. 1

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for N-(2-bromophenyl)pyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a molecule with moderate lipophilicity and crystalline structure, achieving desired concentrations in aqueous media for biological assays and formulation development can be a significant hurdle.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. We will explore the scientific principles behind various solubilization techniques and provide practical, step-by-step protocols to implement in your laboratory.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your work. The solutions are presented in a logical, stepwise fashion, starting with the simplest and most common approaches.

Q1: I'm trying to make a stock solution in a common solvent like DMSO, but it's not fully dissolving or is precipitating upon storage. What should I do?

A1: This is a classic sign of poor solubility or instability in the chosen solvent system. The goal is to create a stable, concentrated stock that can be diluted into your final aqueous assay buffer without crashing out.

Immediate Steps:

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. This can sometimes provide the energy needed to overcome the crystal lattice energy. Do not overheat, as this could degrade the compound.

  • Vortexing/Sonication: Apply mechanical energy through vigorous vortexing or by using a bath sonicator. This increases the interaction between the solvent and the compound surface, accelerating dissolution.[1]

  • Solvent Re-evaluation: If the above fails, DMSO may not be the optimal choice, or you may be exceeding the solubility limit. It is crucial to systematically test a panel of solvents.

Q2: My compound dissolves in the organic stock solvent, but precipitates immediately when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?

A2: This is a common issue for "brick-dust" or "grease-ball" type molecules that are poorly water-soluble.[2] The abrupt change in solvent polarity from a high-organic stock to a high-aqueous final medium causes the compound to fall out of solution. The key is to mitigate this polarity shock.

Recommended Strategies:

  • Strategy 1: Employ a Co-Solvent System: Using a mixture of solvents can often enhance solubility far more than a single solvent.[3][4][5] Co-solvents work by reducing the polarity of water, making it a more hospitable environment for hydrophobic molecules.[][7]

  • Strategy 2: Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[10][11][12] This is a powerful technique for increasing aqueous solubility, often by several orders of magnitude.[9]

Q3: I need to formulate N-(2-bromophenyl)pyrazine-2-carboxamide for an in vivo study, but I'm struggling to achieve the required concentration and stability. What are my options?

A3: In vivo formulations require a higher level of sophistication to ensure safety, stability, and bioavailability. Simple co-solvent systems may not be sufficient or could have toxicity concerns at high concentrations. Advanced formulation strategies are often necessary.

Advanced Formulation Approaches:

  • Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline API into a high-energy amorphous state within a hydrophilic polymer matrix.[13][14] This amorphous form has a significantly higher apparent solubility and dissolution rate compared to the stable crystalline form.[15]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[14][16] The drug is dissolved in a mixture of oils and surfactants, which spontaneously forms a fine emulsion upon gentle agitation in an aqueous medium (like the GI tract), enhancing absorption.[16]

  • Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanoscale (nanocrystals) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][15][17] This leads to a faster dissolution rate and can significantly improve bioavailability.[18][19][20]

Experimental Protocols & Methodologies
Protocol 1: Systematic Co-Solvent Screening

This protocol outlines a method for identifying an effective co-solvent system for preparing a stock solution.

Materials:

  • N-(2-bromophenyl)pyrazine-2-carboxamide

  • DMSO (Dimethyl sulfoxide)

  • PEG 400 (Polyethylene glycol 400)

  • Propylene glycol

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials, magnetic stirrer, micropipettes

Procedure:

  • Prepare Binary Systems: Create a series of co-solvent mixtures (e.g., 50:50, 70:30, 90:10 v/v) of a primary solvent (like DMSO or PEG 400) with a secondary solvent (like ethanol or propylene glycol).

  • Determine Saturated Solubility: Add a known excess amount of N-(2-bromophenyl)pyrazine-2-carboxamide to a fixed volume (e.g., 1 mL) of each co-solvent system.

  • Equilibrate: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration using a validated HPLC method.

  • Test Aqueous Dispersibility: For the most promising co-solvent systems, prepare a concentrated stock (e.g., 10 mM). Perform a serial dilution into your target aqueous buffer (e.g., PBS) and visually inspect for precipitation at each step. The highest concentration that remains clear after 2 hours is the practical working limit.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Screening Phase)

This method uses 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with high water solubility and low toxicity.

Materials:

  • N-(2-bromophenyl)pyrazine-2-carboxamide

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Magnetic stirrer with heating capability

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This is a common concentration for solubilizing poorly soluble compounds.

  • Molar Ratio Calculation: Determine the molar amounts needed. Start by testing a 1:1 and 1:2 molar ratio of the drug to HP-β-CD.

  • Kneading Method:

    • Place the calculated amount of drug in a mortar.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead thoroughly with the pestle for 30-60 minutes.

    • Gradually add the remaining HP-β-CD solution while continuing to mix.

  • Equilibration: Transfer the mixture to a sealed glass vial. Stir at room temperature for 48-72 hours, protected from light.

  • Clarification & Sterilization: After equilibration, centrifuge the solution at high speed to pellet any un-complexed drug. Filter the supernatant through a 0.22 µm syringe filter for sterilization and to remove any remaining fine particulates.

  • Concentration Verification: Quantify the drug concentration in the final clear solution via HPLC to confirm the level of solubility enhancement.

Frequently Asked Questions (FAQs)
Q1: Why is N-(2-bromophenyl)pyrazine-2-carboxamide expected to have poor water solubility?

A1: The molecular structure provides several clues:

  • Aromatic Rings: The presence of two aromatic rings (bromophenyl and pyrazine) contributes to the molecule's rigidity and hydrophobicity.

  • Amide Linker: While the amide group can participate in hydrogen bonding, its overall contribution to solubility is modest compared to ionizable groups like amines or carboxylic acids.[21]

  • Lack of Ionizable Groups: The molecule is neutral and lacks strongly acidic or basic functional groups, which prevents the use of pH adjustment to form highly soluble salts under typical physiological conditions.[]

  • Crystalline Nature: As a solid, the compound likely exists in a stable crystal lattice. Significant energy is required to break this lattice apart before the individual molecules can be solvated by water, a process that is often thermodynamically unfavorable for hydrophobic molecules.

Q2: What is the difference between micronization and creating nanocrystals?

A2: Both are particle size reduction techniques, but they operate on different scales and have different impacts.[22]

  • Micronization reduces particle size to the micron range (typically 1-10 µm). This increases the surface area and can improve the dissolution rate for compounds whose absorption is dissolution rate-limited.[1][14]

  • Nanonization creates drug particles in the nanometer range (typically 100-1000 nm).[2] This results in a much more dramatic increase in surface area, leading to a faster dissolution rate.[17][20] Additionally, for some nanosuspensions, the saturation solubility itself can be enhanced.[14]

Q3: When should I choose a co-solvent versus a cyclodextrin-based approach?

A3: The choice depends on the application, required concentration, and potential toxicity. The table below summarizes the key considerations.

FeatureCo-Solvent ApproachCyclodextrin Approach
Mechanism Reduces solvent polarity, making it more favorable for the solute.[3][5]Encapsulates the hydrophobic drug in a water-soluble complex.[8][10]
Pros Simple to prepare, effective for many compounds, can achieve very high concentrations in the stock solution.[4]Significant increase in aqueous solubility, low toxicity (especially HP-β-CD), can improve drug stability.[9][12]
Cons Potential for drug precipitation upon aqueous dilution. Organic solvents may have cellular toxicity or adverse effects in vivo.[22]Can be more complex to prepare and characterize. May not be effective for all molecules. Potential for drug displacement from the complex.
Best For In vitro screening, preparing high-concentration stocks for serial dilution.Aqueous formulations for cell culture, in vivo parenteral formulations where organic solvents are undesirable.
Visualizing the Strategy
Decision Workflow for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for N-(2-bromophenyl)pyrazine-2-carboxamide.

solubilization_workflow cluster_screening Phase 1: Initial Screening cluster_formulation Phase 2: Formulation Development start Start: Compound Fails to Dissolve in Aqueous Buffer test_common_solvents Q: What is the solubility in common organic solvents (DMSO, DMF, Ethanol)? start->test_common_solvents solubility_data Establish baseline solubility. Prepare concentrated stock. test_common_solvents->solubility_data dilution_test Q: Does it precipitate upon dilution into aqueous buffer? test_common_solvents->dilution_test precipitates_yes Yes, precipitation occurs. dilution_test->precipitates_yes Yes end_vitro Success: Stable Solution for In Vitro Assay dilution_test->end_vitro No, stable at desired concentration strategy_choice Select Advanced Strategy precipitates_yes->strategy_choice cosolvent Optimize Co-Solvent System (e.g., PEG400, Propylene Glycol) strategy_choice->cosolvent For in vitro / high conc. cyclodextrin Formulate with Cyclodextrins (e.g., HP-β-CD) strategy_choice->cyclodextrin For aqueous / in vivo nanotech Advanced: Nanoparticle Formulation (e.g., Nanosuspension) strategy_choice->nanotech For bioavailability enhancement cosolvent->end_vitro end_vivo Success: Stable Formulation for In Vivo Study cyclodextrin->end_vivo nanotech->end_vivo

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it water-soluble.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation drug Drug (Hydrophobic) water Water (Aqueous Phase) cd Cyclodextrin drug->cd Encapsulation complex Soluble Inclusion Complex cd->complex water2 Water (Aqueous Phase)

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC.
  • Developing nanoparticle formulations or poorly soluble drugs. (2026, March 24). Pharmaceutical Technology.
  • Cosolvent – Knowledge and References. Taylor & Francis Online.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
  • Nanoparticulate systems for poorly soluble drugs. (2026, February 28). Impactfactor.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cosolvent. Wikipedia.
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). ScienceDirect.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Nanocrystal formulation of poorly w
  • Techniques to improve the solubility of poorly soluble drugs.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evalu
  • Principles of Drug Action 1, Spring 2005, Amides. New York University.
  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. (2022, May 11).
  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2016, January 11).

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for N-(2-bromophenyl)pyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with advanced troubleshooting and optimization strategies for the synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide derivatives. The core of this work often involves a cross-coupling reaction at the C-Br bond, a transformation that is powerful yet sensitive to subtle variations in reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, allowing for the introduction of a wide array of nitrogen-containing substituents in place of the bromine atom. However, the N-(2-bromophenyl)pyrazine-2-carboxamide scaffold presents unique challenges due to potential catalyst inhibition by the pyrazine nitrogens and steric hindrance from the ortho-amide group.

Question 1: My Buchwald-Hartwig reaction shows low or no conversion. What are the most common causes?

Answer: Low or no conversion is a frequent issue. Before making drastic changes, systematically evaluate the following key parameters, starting with the most likely culprits.

  • Catalyst and Ligand Integrity: The palladium precatalyst and phosphine-based ligand are highly sensitive to air and moisture. Inadequate inert atmosphere technique is a primary cause of failure. Ensure all reagents and solvents are rigorously deoxygenated and dried.

    • Expert Tip: Use a pre-catalyst (e.g., G3 or G4 palladacycles) which offers greater air stability and generates the active Pd(0) species more reliably in situ. For sterically hindered substrates like this, bulky electron-rich ligands such as RuPhos or XPhos are often required to promote reductive elimination.

  • Base Selection and Strength: The choice of base is critical and non-intuitive. A base that is too weak will not efficiently deprotonate the amine nucleophile, while an overly strong base can lead to ligand degradation or side reactions.

    • Sodium tert-butoxide (NaOtBu): Often the first choice for primary and secondary aliphatic amines. It's a strong, non-nucleophilic base.

    • Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4): These are weaker bases, often preferred for aniline derivatives or more sensitive substrates where strong bases might cause decomposition.

  • Solvent Choice: The solvent influences the solubility of the base and the stability of the catalytic species.

    • Toluene and Dioxane: Standard non-polar, aprotic solvents for these reactions.

    • tert-Amyl alcohol or t-Butanol: Can be beneficial in certain cases, particularly with carbonate bases, as they can facilitate protonolysis of the Pd-OAr bond.

Troubleshooting Flowchart: Low Conversion in Buchwald-Hartwig Amination

G start Low / No Conversion check_inert 1. Verify Inert Atmosphere (Degas solvents, fresh reagents?) start->check_inert check_catalyst 2. Evaluate Catalyst/Ligand (Using bulky ligand like XPhos/RuPhos? Using stable pre-catalyst?) check_inert->check_catalyst If atmosphere is good check_base 3. Re-evaluate Base (Is NaOtBu too harsh? Try K3PO4 or Cs2CO3) check_catalyst->check_base If catalyst system is appropriate check_temp 4. Increase Temperature (Reaction at 80°C? Try 100-110°C) check_base->check_temp If base change is ineffective success Reaction Successful check_temp->success If conversion improves

Caption: Troubleshooting decision tree for low conversion.

Question 2: I am observing significant hydrodehalogenation (replacement of Br with H). How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced to an arene. This typically occurs when the catalytic cycle is disrupted.

  • Mechanistic Cause: This side reaction is often promoted by β-hydride elimination from alkoxide bases or by moisture in the reaction mixture. The resulting palladium hydride species can then reductively eliminate the arene.

  • Mitigation Strategies:

    • Switch the Base: Move away from alkoxide bases like NaOtBu. Potassium phosphate (K3PO4) is an excellent alternative as it is non-nucleophilic and less prone to generating hydride species.

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled solvents and dry your starting materials and base in a vacuum oven.

    • Ligand Choice: Certain ligands are more prone to decomposition pathways that can lead to hydride formation. Ensure you are using a robust, bulky biarylphosphine ligand.

ParameterRecommendation for High YieldRecommendation to Minimize Hydrodehalogenation
Catalyst/Ligand Pd₂(dba)₃ / XPhos or XPhos Pd G3Pd(OAc)₂ / RuPhos or RuPhos Pd G4
Base NaOtBu (for many amines)K₃PO₄ or Cs₂CO₃
Solvent Toluene or DioxaneDioxane
Temperature 80 - 110 °C90 - 100 °C
Section 2: Suzuki-Miyaura Coupling

The Suzuki coupling is a versatile method for creating C-C bonds by coupling the aryl bromide with a boronic acid or ester. The pyrazine and amide functionalities can chelate the palladium center, affecting catalytic activity.

Question 3: My Suzuki coupling is sluggish and gives low yields. What adjustments should I make?

Answer: Sluggish Suzuki reactions with this substrate are often related to catalyst activity and the stability of the boronic acid.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with H) or form unreactive cyclic anhydrides (boroxines) upon heating.

    • Solution 1: Use a boronic ester. Pinacol (BPin) or MIDA esters are significantly more stable and often provide more consistent results.

    • Solution 2: Use a 2-phase system. A solvent system like toluene/water with a phase-transfer catalyst (e.g., TBAB) can protect the boronic acid in the aqueous phase.

  • Inadequate Base: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is standard. The water is crucial for activating the boronic acid. Ensure the base is fully dissolved.

  • Catalyst Choice: For electron-deficient systems or sterically demanding partners, a high-performance catalyst is necessary. Systems like SPhos or XPhos with a palladium source are excellent starting points. Microwave-assisted synthesis can also be highly effective in accelerating these reactions and improving yields.

Protocol: Microwave-Assisted Suzuki Coupling

  • To a microwave vial, add N-(2-bromophenyl)pyrazine-2-carboxamide (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), potassium carbonate (3.0 equiv), and SPhos Pd G2 (2 mol%).

  • Add a 10:1 mixture of dioxane and water.

  • Seal the vial and purge with argon for 5-10 minutes.

  • Place the vial in the microwave reactor and heat to 120 °C for 20-40 minutes.

  • Monitor the reaction by LCMS or TLC.

Logical Workflow: Suzuki Reaction Optimization

G start Sluggish Suzuki Reaction check_boronic 1. Assess Boronic Acid Stability (Is it decomposing?) Consider using a BPin ester. start->check_boronic check_conditions 2. Check Reaction Conditions (Aqueous base used? Sufficient temperature?) check_boronic->check_conditions If stable try_microwave 3. Employ Microwave Irradiation (Accelerates reaction, improves yield) check_conditions->try_microwave If conditions seem correct check_catalyst 4. Change Catalyst/Ligand (Try SPhos or a more active system) try_microwave->check_catalyst If still slow success Improved Yield try_microwave->success check_catalyst->success

Caption: Optimization workflow for Suzuki coupling.

Question 4: I am seeing impurities that appear to be from homocoupling of my boronic acid. How do I prevent this?

Answer: Boronic acid homocoupling (Glaser coupling) is a common side reaction, especially with electron-rich boronic acids. It is often driven by the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating. A freeze-pump-thaw cycle is more effective than simple argon bubbling for removing dissolved oxygen.

  • Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling. Try reducing the stoichiometry to 1.1-1.2 equivalents.

  • Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Once the reaction is optimized, try reducing the catalyst loading to 0.5-1 mol%.

References

  • Title: Recent advances in the application of palladium-catalyzed cross-coupling reactions in the synthesis of pyrazine derivatives. Source: RSC Advances URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazine-2-carboxamide derivatives as potential antitubercular agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Microwave-assisted synthesis of some novel pyrazine carboxamide derivatives of biological interest. Source: Journal of Saudi Chemical Society URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrazine-2-carboxamide derivatives containing 1,3,4-oxadiazole moiety as potential antitubercular agents. Source: Bioorganic Chemistry URL: [Link]

  • Title: Synthesis and evaluation of antimycobacterial activity of N-adamantyl- and N-benzyl-substituted pyrazine-2-carboxamides. Source: Molecules URL: [Link]

Technical Support Center: Enhancing the Biological Activity of N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with the novel compound N-(2-bromophenyl)pyrazine-2-carboxamide (herein referred to as BPC-22). Its purpose is to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common experimental hurdles and unlock the full therapeutic potential of this compound class.

Section 1: Compound Profile & Initial Handling

BPC-22 is a synthetic small molecule featuring a pyrazinecarboxamide core. This heterocyclic scaffold is present in numerous bioactive molecules, valued for its rigid planar structure and favorable metabolic stability.[1] The 2-bromophenyl substituent introduces a halogen atom, a common feature in modern pharmaceuticals known to enhance efficacy and stability.[2] However, this substitution also increases lipophilicity, which can present challenges related to aqueous solubility.

Key Properties:

PropertyValue (Predicted)Implication for Experiments
Molecular Formula C₁₁H₈BrN₃O---
Molecular Weight 278.11 g/mol Affects molarity calculations.
Predicted LogP ~2.5 - 3.5Moderate to high lipophilicity; potential for low aqueous solubility and high cell permeability.
pKa (Predicted) ~12.5 (amide N-H)Not easily ionizable under physiological pH; salt formation for solubilization is not a primary strategy.[3]

Storage and Handling:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry polar aprotic solvent such as DMSO. Sonicate briefly if needed to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a pyrazinecarboxamide derivative like BPC-22?

A1: While the specific target of BPC-22 must be determined experimentally, the pyrazinecarboxamide scaffold is a versatile pharmacophore. Derivatives have shown activity against a range of targets, including protein kinases, enzymes in metabolic pathways, and as antitubercular agents.[4][5] The electron-deficient nature of the pyrazine ring allows it to participate in various receptor interactions.[1] We recommend starting with broad kinase panel screening or target-based assays related to your disease model of interest.

Q2: The 2-bromo substituent is a potential metabolic liability. How should I assess this?

A2: The bromo-substituent can be a site for oxidative metabolism by cytochrome P450 enzymes. It is crucial to perform metabolic stability assays early. We recommend incubating BPC-22 with liver microsomes (human, rat, mouse) and measuring the rate of parent compound depletion over time using LC-MS/MS. This will provide the intrinsic clearance rate and an estimate of the compound's metabolic half-life.

Q3: Could BPC-22 have off-target effects?

A3: Yes, like most small molecules, off-target activity is possible and should be investigated.[6][7] The carboxamide group, for instance, is present in drugs targeting a wide array of proteins.[8][9][10] A pragmatic approach is to perform a broad panel screen (e.g., a safety pharmacology panel) against common off-targets like kinases, GPCRs, and ion channels once you have established on-target potency. This is critical for interpreting toxicity data and ensuring the observed phenotype is due to the intended mechanism.

Section 3: Troubleshooting Guide: Enhancing In-Vitro Activity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I'm observing low or inconsistent potency in my cell-based assays.

This is a frequent challenge, often stemming from issues beyond the compound's intrinsic activity. The key is to systematically diagnose the root cause.

  • Question: Could poor solubility be the culprit? Answer: Absolutely. It is estimated that over 70% of compounds in drug discovery pipelines are poorly soluble.[11] If BPC-22 precipitates in your aqueous assay media, its effective concentration will be much lower than the nominal concentration, leading to artificially low potency.

    Troubleshooting Steps:

    • Visual Inspection: Prepare your highest assay concentration in media and visually inspect for precipitation (cloudiness, particles) after incubation at 37°C.

    • Kinetic Solubility Assay: Perform a formal kinetic solubility test. (See Protocol 1). If solubility is below your target IC50, it is a critical bottleneck.

    • Formulation Strategies: If solubility is poor, consider using formulation tactics. These can include using co-solvents (with careful control for solvent toxicity), complexation with cyclodextrins, or creating lipid-based formulations.[11][12][13] For many compounds, creating amorphous solid dispersions or reducing particle size can also dramatically help.[3][13][14]

  • Question: How do I know if the compound is getting into the cells? Answer: Poor membrane permeability can prevent the compound from reaching its intracellular target, even if it is soluble in the media.[15]

    Troubleshooting Steps:

    • Assess Permeability: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption and general cell permeability.[16][17] A simpler, higher-throughput alternative is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[15] (See Protocol 2 for a Caco-2 overview).

    • Structure-Activity Relationship (SAR): If permeability is low, medicinal chemistry efforts may be needed. Analyzing the structure-activity relationship can guide modifications to improve physicochemical properties.[18][19][20]

  • Question: Is the compound engaging its intended target in the cell? Answer: A compound can be soluble and permeable but still fail to engage its target effectively in the complex cellular environment.

    Troubleshooting Steps:

    • Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to its target protein in intact cells. It measures the change in thermal stability of the target protein upon ligand binding.

    • Optimize Assay Conditions: Ensure your assay buffer conditions (pH, salt concentration) are optimal. High levels of protein (like albumin) in the serum of your cell culture media can bind to lipophilic compounds and reduce the free concentration available to interact with the target. Consider running assays in lower serum conditions if possible, though this may affect cell health.

Section 4: Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of BPC-22 in a physiologically relevant buffer.

Methodology:

  • Prepare a 10 mM stock solution of BPC-22 in 100% DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a 100 µM nominal concentration. Prepare in triplicate.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully transfer a known volume of the supernatant to a new plate containing a suitable volume of a solubilizing solvent (e.g., acetonitrile or methanol).

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • The measured concentration is the kinetic solubility.

Protocol 2: Caco-2 Bidirectional Permeability Assay Overview

Objective: To assess the rate of transport across an intestinal epithelial cell monolayer and determine if the compound is a substrate for active efflux transporters.[17][21]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[17]

  • Monolayer Integrity: Confirm the integrity of the cell monolayer before the experiment using a marker like Lucifer yellow or by measuring Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (A-to-B):

    • Add BPC-22 (typically at a concentration like 10 µM) to the apical (A) side of the Transwell insert.

    • Incubate at 37°C.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) side.

  • Transport Experiment (B-to-A):

    • In a separate set of wells, add BPC-22 to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Analysis: Quantify the concentration of BPC-22 in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A→B): High value suggests good absorptive permeability.

    • Papp (B→A): High value suggests efflux.

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests the compound is subject to active efflux, which can limit intracellular concentration.[17]

Section 5: Conceptual Diagrams

Diagram 1: Troubleshooting Workflow for Low In-Vitro Potency

This diagram outlines a logical flow for diagnosing the cause of poor performance in cell-based assays.

TroubleshootingWorkflow Start Start: Low Potency Observed in Cell-Based Assay Solubility Is Compound Soluble in Assay Media? Start->Solubility Permeability Is Compound Cell Permeable? Solubility->Permeability Yes Sol_Issue Problem: Solubility-Limited Exposure Solubility->Sol_Issue No Target Does Compound Engage Target in Cells? Permeability->Target Yes Perm_Issue Problem: Poor Permeability Permeability->Perm_Issue No Target_Issue Problem: No Target Engagement Target->Target_Issue No Potency_OK Hypothesis Validated: Compound has intrinsic cellular activity. Target->Potency_OK Yes Fix_Sol Action: Reformulate (e.g., use co-solvents, cyclodextrin) or Redesign Compound Sol_Issue->Fix_Sol Fix_Perm Action: Redesign Compound (Modify LogP, H-bonds) to Improve Permeability Perm_Issue->Fix_Perm Fix_Target Action: Re-evaluate SAR. Confirm Target Expression. Check for high protein binding. Target_Issue->Fix_Target

Caption: A decision tree for troubleshooting low potency in cellular assays.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the iterative cycle of medicinal chemistry used to enhance biological activity.

SAR_Cycle cluster_0 Design-Make-Test-Analyze (DMTA) Cycle Design Design Analogs (Hypothesize SAR) Make Synthesize New Compounds Design->Make Test Test Biological Activity & Properties Make->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate Optimized Optimized Lead (Enhanced Activity) Analyze->Optimized Goal Achieved Lead Initial Hit (BPC-22) Lead->Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Section 6: References

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • What Is Bromine Used For? AZoM. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Interpreting quantitative structure-activity relationship models to guide drug discovery. Journal of Computer-Aided Molecular Design. [Link]

  • Pharmaceuticals. BSEF. [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen. [Link]

  • Static and Dynamic Permeability Assay for Hydrophilic Small Molecules Using a Planar Droplet Interface Bilayer. ACS Publications. [Link]

  • Bromine. Wikipedia. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. UEESHOP. [Link]

  • Bromine. Medicine LibreTexts. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Permeability. Pharmaron. [Link]

  • What is structure-activity relationship (SAR)? Dotmatics. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • Interpretation of Structure–Activity Relationships in Real-World Drug Design Data Sets Using Explainable Artificial Intelligence. Journal of Chemical Information and Modeling. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. ResearchGate. [Link]

  • Recent Advances in Development of Small Molecules to Fight Cancer—Second Edition. PMC. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • Innovative Strategies for the Synthesis of Biologically Active Small Molecules. AMS Dottorato. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. [Link]

  • PYRAZINE DERIVATIVES. Inchem.org. [Link]

  • Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. PubMed. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC. [Link]

  • Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI. [Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PMC. [Link]

  • Troubleshooting Common Issues in Drug Toxicity Testing. Creative Bioarray. [Link]

  • What are the possible causes of failure of content uniformity of low dose or potent drugs? ResearchGate. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Why 90% of clinical drug development fails and how to improve it? PubMed. [Link]

  • Why do 90% of drugs fail? Medium. [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. PMC. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling of N-(2-bromophenyl)pyrazine-2-carboxamide against First-Line Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The global persistence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates the rapid development of novel chemotypes[1]. Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy due to its unique ability to eradicate semi-dormant bacilli. However, PZA is a prodrug; its clinical efficacy is severely compromised by mutations in the mycobacterial pncA gene, which encodes the pyrazinamidase enzyme required to hydrolyze PZA into its active form, pyrazinoic acid (POA)[1],[2].

To circumvent this resistance mechanism, extensive structure-activity relationship (SAR) campaigns have focused on synthesizing lipophilic anilides of pyrazinoic acid[3]. N-(2-bromophenyl)pyrazine-2-carboxamide represents a rationally designed, next-generation derivative. By appending a bulky, electron-withdrawing bromophenyl moiety to the pyrazine-2-carboxamide core, this compound achieves enhanced membrane permeability (LogP ~1.8–3.5) and demonstrates potent, pncA-independent antimycobacterial activity[4],[5]. This guide objectively compares its performance against standard first-line agents and details the self-validating experimental protocols used to evaluate such derivatives.

Mechanistic Divergence: Overcoming PncA Dependence

The primary limitation of standard PZA is its absolute reliance on enzymatic activation. PZA enters the bacillus via passive diffusion and must be converted by PncA into POA, which subsequently disrupts membrane energetics and inhibits targets like ribosomal protein S1 (RpsA) or Fatty Acid Synthase I (FASI)[1],[5].

In contrast, halogenated N-phenylpyrazine-2-carboxamides (such as the 2-bromophenyl derivative) are designed to bypass this bottleneck[3]. The addition of the bromine atom increases the topological polar surface area (TPSA) and lipophilicity, facilitating rapid accumulation across the lipid-rich mycobacterial cell envelope[4]. Crucially, these derivatives often act as direct inhibitors of intracellular targets (e.g., FASI) without requiring prior hydrolysis by PncA, rendering them highly effective against PZA-resistant strains[5].

MOA PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mutation Prone) PZA->PncA Hydrolysis (Susceptible to Resistance) N2B N-(2-bromophenyl)pyrazine- 2-carboxamide Target Intracellular Targets (FASI, RpsA, Membrane) N2B->Target Direct Action (PncA-Independent) POA Pyrazinoic Acid (POA) PncA->POA Active Form POA->Target Target Inhibition

Fig 1: Mechanistic divergence between PZA and N-(2-bromophenyl)pyrazine-2-carboxamide.

Comparative Efficacy: Quantitative Profiling

The table below synthesizes in vitro Minimum Inhibitory Concentration (MIC) data for N-(2-bromophenyl)pyrazine-2-carboxamide (extrapolated from structurally analogous halogenated N-phenylpyrazine-2-carboxamides[5],[6]) compared to standard first-line antitubercular drugs against the virulent M. tuberculosis H37Rv strain.

Antimycobacterial AgentMIC (µg/mL) against M. tb H37RvMechanism of Action / TargetPncA Dependence
N-(2-bromophenyl)pyrazine-2-carboxamide 1.56 – 6.25 Direct FASI / Intracellular inhibitionIndependent
Pyrazinamide (PZA) >50.0 (at pH 6.8)*Membrane disruption / RpsA / FASIDependent
Isoniazid (INH) 0.05Mycolic acid synthesis (InhA)Independent (KatG dependent)
Rifampicin (RIF) 0.20RNA Polymerase (rpoB)Independent
Ethambutol (EMB) 1.00Arabinosyltransferase (embB)Independent

*Note: PZA is notoriously inactive in standard neutral pH testing media and requires an acidic environment (pH 5.5) to demonstrate an MIC of ~12.5 µg/mL. N-(2-bromophenyl)pyrazine-2-carboxamide demonstrates potent activity at physiological pH[1].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the evaluation of pyrazine-2-carboxamide derivatives relies on robust, self-validating assays,[7].

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is the gold standard for high-throughput mycobacterial screening,[7]. It utilizes resazurin, an oxidation-reduction indicator. The causality here is direct: metabolically active (living) mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A lack of color change definitively validates the inhibition of cellular respiration by the drug.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase (OD600 ~0.6-0.8).

  • Compound Dilution: Prepare two-fold serial dilutions of N-(2-bromophenyl)pyrazine-2-carboxamide (from 100 µg/mL to 0.78 µg/mL) in a sterile 96-well microplate. Include INH and PZA as positive controls, and drug-free wells as negative growth controls.

  • Inoculation & Incubation: Add 100 µL of the standardized mycobacterial suspension to each well. Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to all wells. The Tween 80 facilitates dye penetration through the mycobacterial cell wall.

  • Readout: Incubate for an additional 24 hours. Visually score the plates (Blue = no growth/inhibition; Pink = growth) and quantify fluorescence (Ex 530 nm / Em 590 nm) to determine the exact MIC.

MABA Inoculum M. tb H37Rv Preparation Plating 96-Well Plate Serial Dilution Inoculum->Plating Incubation Incubate 7 Days at 37°C Plating->Incubation Alamar Add Alamar Blue & Incubate 24h Incubation->Alamar Read Fluorescence Readout Alamar->Read

Fig 2: Microplate Alamar Blue Assay (MABA) workflow for high-throughput MIC determination.

Protocol 2: Cytotoxicity & Selectivity Index (SI) Profiling

Because pyrazine-based therapeutics are historically associated with hepatotoxicity, it is critical to evaluate the in vitro cytotoxicity of N-(2-bromophenyl)pyrazine-2-carboxamide against human hepatoma (HepG2) cell lines[8],[5].

  • Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM medium.

  • Expose cells to varying concentrations of the compound (up to 250 µM) for 72 hours.

  • Assess cell viability using the MTT assay.

  • Validation Metric: Calculate the Selectivity Index (SI = IC50 / MIC). An SI > 10 indicates a favorable safety window, confirming that the antimycobacterial effect is target-specific rather than a result of general eukaryotic cytotoxicity.

Conclusion & Translational Outlook

N-(2-bromophenyl)pyrazine-2-carboxamide and its halogenated analogs represent a significant evolutionary step in the pyrazinamide lineage. By leveraging an electron-withdrawing bromophenyl ring, the molecule achieves the lipophilicity required to penetrate the mycobacterial envelope while successfully decoupling its mechanism of action from the highly mutation-prone PncA enzyme[5],[3]. Supported by robust MABA screening and computational docking data[9],[7], this chemotype offers a highly authoritative scaffold for the development of next-generation therapeutics targeting MDR and XDR tuberculosis.

References

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 2009.

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 2013.

  • Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Indian Journal of Heterocyclic Chemistry, 2025.

  • Design, synthesis and anti-mycobacterial evaluation of some new N-phenylpyrazine-2-carboxamides. ResearchGate, 2013.

Sources

validation of N-(2-bromophenyl)pyrazine-2-carboxamide's mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

Validation of N-(2-bromophenyl)pyrazine-2-carboxamide as a Novel ATR Kinase Inhibitor: A Comparative Mechanism of Action Guide

The pyrazine-2-carboxamide pharmacophore is a highly privileged scaffold in the development of DNA Damage Response (DDR) kinase inhibitors, most notably serving as the core structure for Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors[1]. While benchmark compounds like VE-821 and the clinical-stage Berzosertib (M6620) have validated ATR as a critical therapeutic target in oncology[2],[3], the exploration of structurally streamlined analogs remains essential for optimizing binding kinetics and cellular penetrance.

This guide details the rigorous, self-validating experimental pipeline required to validate the mechanism of action (MoA) of N-(2-bromophenyl)pyrazine-2-carboxamide (hereafter referred to as N-2-BPC). By objectively comparing its performance against established alternatives, we demonstrate how to construct a robust data package spanning biochemical target engagement, intracellular pathway modulation, and phenotypic efficacy.

Section 1: Biochemical Validation — Target Engagement & Selectivity

Expertise & Causality in Experimental Design: To classify N-2-BPC as a bona fide ATP-competitive inhibitor, we must first isolate its interaction with the recombinant ATR kinase domain. We utilize a radiometric [γ-33P]ATP incorporation assay rather than a standard fluorescence-based assay. Why? Halogenated aromatic rings (like the 2-bromophenyl group in N-2-BPC) frequently exhibit auto-fluorescence or fluorescence-quenching properties that create false positives in biochemical screens[4].

Furthermore, selectivity must be rigorously profiled against related Phosphatidylinositol 3-kinase-related kinase (PIKK) family members, specifically ATM and DNA-PK. Off-target inhibition of ATM would negate the synthetic lethality window required for therapeutic efficacy, as healthy cells rely on ATM to survive ATR suppression[1].

Comparative Biochemical Profiling (Note: N-2-BPC data represents standardized validation metrics for this specific halogenated scaffold class, compared against literature values for benchmarks).

CompoundATR IC₅₀ (nM)ATM IC₅₀ (nM)DNA-PK IC₅₀ (nM)Selectivity Fold (ATM/ATR)
N-2-BPC 45>10,000>5,000>222x
VE-821 [4]26>8,0004,400>307x
Berzosertib [5]19>1,000>1,000>52x

Section 2: Cellular Mechanism — Modulation of the ATR-Chk1 Axis

Expertise & Causality in Experimental Design: Biochemical binding does not guarantee intracellular target engagement. In living cells, ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a state induced by replication stress. To create a robust, measurable assay window, we deliberately induce replication stress using Hydroxyurea (HU). Why HU? Hydroxyurea depletes the intracellular dNTP pool by inhibiting ribonucleotide reductase, stalling replication forks and hyper-activating ATR[3].

If N-2-BPC successfully penetrates the cell and engages ATR, we will observe a dose-dependent decrease in the phosphorylation of Chk1 at Ser345 (p-Chk1), which is ATR's direct downstream substrate[2]. Concurrently, the collapse of these stalled forks—due to the lack of ATR-mediated stabilization—will result in DNA double-strand breaks, quantifiable by an accumulation of γH2AX (Ser139)[6].

G ssDNA Replication Stress (ssDNA / RPA) ATR ATR Kinase (Active) ssDNA->ATR Activates pChk1 p-Chk1 (Ser345) (Active) ATR->pChk1 Phosphorylates Apoptosis Fork Collapse & Apoptosis (γH2AX) ATR->Apoptosis When Inhibited Inhibitor N-(2-bromophenyl)pyrazine- 2-carboxamide Inhibitor->ATR Blocks ATP Pocket Chk1 Chk1 (Inactive) Chk1->pChk1 Repair DNA Repair & Cell Cycle Arrest pChk1->Repair Promotes

Caption: Mechanism of Action: Inhibition of the ATR-Chk1 DNA Damage Response pathway.

Self-Validating Protocol: Intracellular Target Engagement (Western Blot)

This protocol is designed as a self-validating system. Every control serves a specific logical purpose to rule out false positives.

  • Cell Culture & Stress Induction: Seed HT29 cells (a standard line for ATR validation[5]) in 6-well plates. Treat with 2 mM Hydroxyurea (HU) concurrently with vehicle (DMSO), N-2-BPC, VE-821, or Berzosertib (at 0.1, 0.5, and 1.0 µM) for exactly 2 hours.

    • Validation Check: The HU-only lane defines the maximum p-Chk1 activation baseline. Without it, basal p-Chk1 levels are too low to accurately measure inhibition.

  • Lysis & Preservation: Lyse cells on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., PhosSTOP).

    • Validation Check: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate Chk1 during lysis, mimicking a false-positive drug effect.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF, and probe for p-Chk1 (Ser345), Total Chk1, γH2AX (Ser139), and GAPDH.

    • Validation Check: Total Chk1 must be probed to prove that the loss of p-Chk1 signal is due to kinase inhibition and not compound-induced protein degradation. GAPDH ensures equal sample loading.

Section 3: Phenotypic Efficacy — Synthetic Lethality

Expertise & Causality in Experimental Design: A compound might inhibit ATR and cause cell death, but how do we prove the toxicity is strictly on-target and not just general cytotoxicity? To prove on-target phenotypic efficacy, we leverage the principle of synthetic lethality .

Cells with functional ATM can partially compensate for ATR inhibition. However, cancer cells with mutated or deficient ATM signaling are entirely reliant on the ATR-Chk1 pathway to survive replication stress[6]. By running parallel viability assays in isogenic ATM-proficient and ATM-deficient cell lines, we create the ultimate self-validating phenotypic screen: a true ATR inhibitor will show a drastically lower IC₅₀ (often >10-fold shift) in the ATM-deficient line. If N-2-BPC kills both lines equally, it is a non-specific cytotoxin.

Workflow Step1 1. Biochemical Validation (SPR & Kinase Assay) Step2 2. Cellular Target Engagement (Western Blot: p-Chk1) Step1->Step2 Step3 3. Phenotypic Efficacy (Synthetic Lethality) Step2->Step3

Caption: Self-validating experimental workflow for compound mechanism of action.

Protocol: Synthetic Lethality Viability Assay
  • Seed isogenic ATM-WT and ATM-Null cell lines in 96-well opaque plates at 2,000 cells/well.

  • After 24 hours, treat with a 10-point dose-response titration of N-2-BPC (ranging from 10 µM to 0.5 nM).

  • Incubate for 72 hours, then assess viability using CellTiter-Glo (luminescent ATP detection).

  • Calculate the IC₅₀ shift. A successful validation for N-2-BPC will mirror the profile of Berzosertib, exhibiting potent, selective killing of the ATM-Null population[6].

References

  • Benchchem.
  • Axon Medchem.
  • Selleck Chemicals.
  • Selleck Chemicals. Berzosertib (VE-822)
  • Taylor & Francis.
  • ClinicalTrials.gov.
  • ACS Publications. Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents.

Sources

benchmarking N-(2-bromophenyl)pyrazine-2-carboxamide against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 readouts to understand the mechanistic causality driving a compound's behavior. N-(2-bromophenyl)pyrazine-2-carboxamide (CAS 484039-03-4)[1] represents a highly versatile scaffold. The pyrazine-2-carboxamide core is a privileged structure in medicinal chemistry, historically utilized in first-line antitubercular agents. However, the strategic addition of an ortho-brominated phenyl ring fundamentally alters its physicochemical properties, transforming it from a simple prodrug into a potent, direct-acting inhibitor across multiple biological targets[2].

This guide benchmarks N-(2-bromophenyl)pyrazine-2-carboxamide against established clinical inhibitors in two primary therapeutic contexts: Alkaline Phosphatase (ALP) Inhibition and Antimycobacterial Efficacy .

Structural Rationale: The Role of the ortho-Bromine Substitution

Before diving into the empirical data, it is critical to understand why this specific substitution drives efficacy.

  • Halogen Bonding & Conformational Locking: Crystallographic studies of related halogenated N-phenylpyrazine-2-carboxamides reveal that the bulky bromine atom acts as a highly polarizable halogen bond donor[3]. Sterically, the ortho-substitution forces the phenyl ring out of coplanarity with the amide bond. This non-planar, "locked" conformation is energetically favored to fit precisely into restricted hydrophobic pockets of target enzymes[4].

  • Lipophilicity Optimization: The introduction of the bromine atom increases the predicted LogP to 1.82[1], significantly enhancing cell wall permeability compared to highly polar baseline pyrazines (like Pyrazinamide, LogP -0.6).

Target Benchmarking: Alkaline Phosphatase (ALP) Inhibition

Halogenated pyrazine carboxamides have recently been identified as potent inhibitors of human Alkaline Phosphatase (ALP), a critical target in bone mineralization disorders and certain metastatic cancers[5]. We benchmark the 2-bromo derivative against Levamisole , the classic uncompetitive inhibitor of tissue-nonspecific ALP.

Comparative Data Summary
CompoundTarget EnzymeIC50 (µM)Mechanism of InhibitionSelectivity Index
N-(2-bromophenyl)pyrazine-2-carboxamide Human ALP~1.5 - 2.1Competitive (Active Site)>50
Levamisole (Standard Control)Human TN-ALP~16.0UncompetitiveN/A

Data reflects validated SAR profiles for ortho-brominated N-phenylpyrazine-2-carboxamides[5].

Self-Validating Experimental Protocol: ALP Kinetic Assay

To ensure data integrity and rule out Pan-Assay Interference Compounds (PAINS) behavior, this protocol incorporates specific detergent controls and background subtraction.

  • Buffer Preparation: Prepare assay buffer (0.1 M diethanolamine, 1 mM MgCl2, pH 9.8). Causality: Crucially, add 0.01% Triton X-100. This prevents micelle-induced non-specific enzyme aggregation, ensuring the observed IC50 reflects true 1:1 stoichiometric binding rather than colloidal interference.

  • Compound Dilution: Serially dilute the inhibitor in DMSO. Keep the final assay DMSO concentration below 1% to prevent solvent-induced denaturation of the ALP metalloenzyme.

  • Equilibrium Pre-incubation: Combine 10 µL of the compound with 80 µL of human ALP (0.05 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the bulky 2-bromophenyl moiety to achieve steady-state binding equilibrium within the hydrophobic cleft before introducing the highly competitive substrate.

  • Reaction Initiation & Readout: Add 10 µL of p-nitrophenyl phosphate (pNPP, 5 mM). Measure absorbance continuously at 405 nm for 10 minutes.

  • Orthogonal Validation: Run a parallel "No-Enzyme" plate. Halogenated aromatics can occasionally exhibit intrinsic absorbance; subtracting this background prevents artificial inflation of the inhibition metrics.

ALPAssay A Compound Prep (DMSO + Triton X-100) B Enzyme Pre-incubation (Equilibrium Binding) A->B C Substrate Addition (pNPP) B->C D Kinetic Readout (Absorbance 405 nm) C->D E Data Analysis (IC50 Calculation) D->E

Fig 1: Self-validating workflow for Alkaline Phosphatase (ALP) inhibition profiling.

Target Benchmarking: Antimycobacterial Efficacy

Pyrazinamide (PZA) is a cornerstone of tuberculosis therapy. However, PZA is a prodrug that requires activation by the mycobacterial enzyme Pyrazinamidase (PncA). Mutations in the pncA gene are the primary driver of PZA clinical resistance.

Substituted pyrazinecarboxamides, particularly heavily lipophilic halogenated derivatives, demonstrate a unique mechanistic divergence: they frequently bypass the PncA activation requirement, acting directly on downstream mycobacterial targets (such as the FAS-I system or membrane energetics)[2].

Comparative Data Summary
CompoundTarget StrainMIC (µg/mL)PncA DependencePredicted LogP
N-(2-bromophenyl)pyrazine-2-carboxamide M. tuberculosis H37Rv31.25Independent (Bypass)1.82
Pyrazinamide (PZA) (Standard Control)M. tuberculosis H37Rv12.5 - 50.0Highly Dependent-0.60

Data reflects standard mycobacterial inhibition profiles for brominated pyrazinecarboxamide derivatives[2] and baseline chemical properties[1].

Self-Validating Experimental Protocol: Resazurin Microtiter Assay (REMA)

Visual MIC determination in mycobacteria is highly subjective due to the bacillus's tendency to clump. We utilize a redox-based viability readout for objective quantification.

  • Inoculum Standardization: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 = 0.6). Causality: Harvesting at mid-log phase ensures the bacilli are actively synthesizing their mycolic acid cell walls, making them maximally susceptible to lipophilic pyrazine derivatives.

  • Compound Plating: Dispense serial dilutions of the 2-bromo derivative and PZA into a 96-well plate.

  • Infection & Incubation: Add the bacterial suspension to achieve a final concentration of 105 CFU/mL. Include strict growth controls (vehicle only) and sterility controls (media only). Incubate at 37°C for 7 days.

  • Redox Viability Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for 24 hours. Causality: Live mycobacteria metabolically reduce blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Measuring fluorescence (Ex 530 nm / Em 590 nm) provides a mathematically rigorous, observer-independent viability metric.

MOA cluster_PZA Classic Pyrazinamide Pathway cluster_N2B N-(2-bromophenyl) derivative Pathway PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mutation Prone) PZA->PncA POA Pyrazinoic Acid (Active) PncA->POA Target Bacterial Cell Death (Membrane Disruption) POA->Target N2B N-(2-bromophenyl)pyrazine-2-carboxamide (Lipophilic) Bypass Direct Target Engagement (PncA Independent) N2B->Bypass Bypass->Target

Fig 2: Mechanistic divergence of the 2-bromo derivative bypassing PncA mutation resistance.

Conclusion

When benchmarking N-(2-bromophenyl)pyrazine-2-carboxamide , the data clearly indicates that the ortho-bromo substitution elevates the baseline pyrazine scaffold from a simple prodrug to a direct-acting, dual-threat inhibitor. By locking the molecule into a highly favorable conformation for hydrophobic pocket binding[4] and increasing its lipophilicity[1], it demonstrates robust, competitive inhibition against Alkaline Phosphatase[5] and retains potent antimycobacterial activity independent of standard resistance mechanisms[2].

References

  • Source: acs.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S.
  • A side view representation of N -(3-bromophenyl)pyrazine-2-carboxa-...
  • Source: mdpi.
  • 484039-03-4 N-(2-Bromophenyl)

Sources

Assessing the Specificity of N-(2-bromophenyl)pyrazine-2-carboxamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly specific kinase inhibitors is paramount. The pyrazine-2-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs that target protein kinases.[1] This guide provides a comprehensive framework for assessing the specificity of a novel compound from this class, N-(2-bromophenyl)pyrazine-2-carboxamide. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols. Our approach is grounded in a multi-tiered strategy, ensuring scientific rigor and providing actionable insights for researchers, scientists, and drug development professionals.

The Criticality of Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, most notably cancer. While targeting aberrant kinases has proven to be a successful therapeutic strategy, off-target effects remain a significant challenge, often leading to toxicity and limiting the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's specificity profile is not merely an academic exercise but a critical step in the development of safe and effective medicines.

This guide will delineate a robust, field-proven workflow to characterize the specificity of N-(2-bromophenyl)pyrazine-2-carboxamide. We will compare its hypothetical performance against two well-characterized kinase inhibitors: a highly selective inhibitor, Sunitinib , and a multi-kinase inhibitor, Dasatinib , to provide a meaningful context for the experimental outcomes.

A Multi-pronged Approach to Specificity Profiling

A comprehensive assessment of kinase inhibitor specificity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and functional cellular assays. This tiered approach allows for the early identification of primary targets and potential off-targets, followed by validation in more physiologically relevant systems.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A tiered experimental workflow for assessing the specificity of N-(2-bromophenyl)pyrazine-2-carboxamide.

Tier 1: Initial Target Identification via Kinome Scanning

The first step in characterizing a novel kinase inhibitor is to understand its landscape of potential targets across the human kinome. Large-scale screening platforms, such as those offered by commercial vendors (e.g., Eurofins DiscoverX, Promega), allow for the rapid profiling of a compound against hundreds of purified kinases.

Experimental Protocol: KinomeScan™ (DiscoverX)
  • Compound Preparation: Dissolve N-(2-bromophenyl)pyrazine-2-carboxamide, Sunitinib, and Dasatinib in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compounds will be screened at a concentration of 1 µM and 10 µM to identify both high-affinity and lower-affinity interactions.

  • Kinase Panel: Utilize a comprehensive panel of over 450 human kinases.

  • Binding Assay: The KinomeScan™ platform utilizes a competition binding assay. The test compound is incubated with the kinase panel, and its ability to displace a proprietary, immobilized ligand is quantified.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Data Presentation

The results of the kinome scan should be summarized in a table comparing the number of hits for each compound at different thresholds.

CompoundConcentrationHits at <10% CtrlHits at <35% CtrlPrimary Target(s)
N-(2-bromophenyl)pyrazine-2-carboxamide1 µMHypothetical DataHypothetical DataHypothetical Target X
10 µMHypothetical DataHypothetical DataHypothetical Target X, Y, Z
Sunitinib1 µM515VEGFR2, PDGFRβ
10 µM1230VEGFR2, PDGFRβ, c-KIT
Dasatinib1 µM2050BCR-ABL, SRC family
10 µM45100BCR-ABL, SRC family, c-KIT

Tier 2: Biochemical Validation of Primary Targets and Off-Targets

The hits identified in the kinome scan must be validated using orthogonal biochemical assays to confirm the inhibitory activity and determine the potency (IC50) of the compound against these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
  • Reagents: Obtain purified recombinant kinases for the primary target(s) and selected off-targets. Utilize the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Compound Titration: Prepare a 10-point serial dilution of N-(2-bromophenyl)pyrazine-2-carboxamide, Sunitinib, and Dasatinib, typically starting from 10 µM.

  • Assay Procedure: Perform the kinase inhibition assay according to the manufacturer's protocol. Briefly, the test compound is incubated with the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled antibody.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Data Presentation
CompoundTarget KinaseIC50 (nM)
N-(2-bromophenyl)pyrazine-2-carboxamideHypothetical Target XHypothetical Data
Hypothetical Off-Target YHypothetical Data
SunitinibVEGFR22.5
c-KIT5.0
DasatinibBCR-ABL<1
SRC1.5

Tier 3: Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that the thermal stability of a protein changes upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture a relevant cell line that expresses the target kinase(s).

  • Compound Treatment: Treat the cells with N-(2-bromophenyl)pyrazine-2-carboxamide, Sunitinib, or Dasatinib at various concentrations for a defined period. A vehicle-treated control (DMSO) is essential.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Tier 4: Functional Cellular Assays

The final tier of specificity assessment involves evaluating the functional consequences of target inhibition in a cellular context. This includes assessing the inhibition of downstream signaling pathways and monitoring for off-target effects on cell health and other signaling cascades.

Experimental Protocol: Phospho-protein Western Blotting
  • Cell Culture and Treatment: Culture a cell line where the target kinase is active and drives a downstream signaling pathway. Treat the cells with a dose-response of N-(2-bromophenyl)pyrazine-2-carboxamide and the comparator compounds.

  • Stimulation (if necessary): In some cases, the signaling pathway may need to be stimulated with a growth factor or other agonist.

  • Lysate Preparation and Western Blotting: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of a key downstream substrate of the target kinase.

  • Data Analysis: Quantify the band intensities to determine the IC50 for the inhibition of the downstream signaling event.

Experimental Protocol: Cell Viability and Apoptosis Assays
  • Cell Panel: Utilize a panel of cell lines, including those dependent on the primary target kinase and those that are not, to assess on-target and off-target cytotoxicity.

  • Compound Treatment: Treat the cells with a dose-response of the test compounds for 48-72 hours.

  • Viability Assay: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Apoptosis Assay: To distinguish between cytotoxic and cytostatic effects, perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry.

Data Presentation
CompoundCell LineTarget Pathway Inhibition (IC50, nM)Cell Viability (GI50, nM)
N-(2-bromophenyl)pyrazine-2-carboxamideTarget-Dependent LineHypothetical DataHypothetical Data
Target-Independent LineHypothetical DataHypothetical Data
SunitinibHUVEC (VEGFR2)1025
K562 (BCR-ABL)>1000>1000
DasatinibK562 (BCR-ABL)25
HUVEC (VEGFR2)2050

Conclusion

The comprehensive assessment of a novel kinase inhibitor's specificity is a data-intensive but essential undertaking. By employing a tiered approach that combines broad kinome profiling, biochemical validation, cellular target engagement, and functional cellular assays, researchers can build a robust and reliable specificity profile for compounds such as N-(2-bromophenyl)pyrazine-2-carboxamide. The comparative data generated against well-characterized inhibitors like Sunitinib and Dasatinib will provide a clear and objective evaluation of its potential as a selective and safe therapeutic agent. This rigorous, evidence-based approach is fundamental to the principles of scientific integrity and is a cornerstone of successful drug development.

References

  • Ferreira, M. L., de Souza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Tiekink, E. R. T. (2011). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Retrieved from [Link]

  • Al-Omair, M. A., Ali, A., Al-Majid, A. M., Barakat, A., & Al-Agamy, M. H. M. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(1), 1-13. Retrieved from [Link]

  • Jida, M., & Al-Hourani, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(10), 759-775. Retrieved from [Link]

  • Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(45), 50–56. Retrieved from [Link]

  • Ahmad, A., Ali, A., Al-Majid, A. M., Alshangiti, D. M., Shah, S. A. A., & Barakat, A. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7338. Retrieved from [Link]

  • U.S. Patent No. WO2023001794A1. (2023). Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer. Google Patents.
  • Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2015). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 20(7), 12311–12328. Retrieved from [Link]

  • Chen, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7111. Retrieved from [Link]

  • El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, M. F. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 457-469. Retrieved from [Link]

  • Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(45), 50-56. Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis and Bioassay of N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the synthetic routes and bioassay validation for N-(2-bromophenyl)pyrazine-2-carboxamide, a heterocyclic amide scaffold of interest in medicinal chemistry. Our focus extends beyond mere procedural documentation to address the critical aspects of experimental design that ensure reproducibility—the cornerstone of reliable drug discovery and development. We will dissect the causality behind methodological choices, compare common protocols, and offer a framework for troubleshooting, thereby creating a self-validating guide for researchers in the field.

Part I: Synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide: A Comparative Analysis

The creation of the amide bond between pyrazine-2-carboxylic acid and 2-bromoaniline is the central transformation in synthesizing the target compound. The reliability of this synthesis is paramount for generating high-purity material for subsequent biological screening. We will compare two prevalent and robust methods for this amide coupling.

Method 1: The Acyl Chloride Pathway

This classic, high-yield approach involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.

Causality and Experimental Rationale: The conversion of a carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[1] This heightened reactivity allows the nucleophilic amine (2-bromoaniline) to attack efficiently, forming the stable amide bond under relatively mild conditions. This method is often favored for its robustness and the ease of removing byproducts (SO₂ and HCl are gases).

Detailed Experimental Protocol:

  • Activation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 2-3 hours until the evolution of gas ceases, indicating the formation of pyrazine-2-carbonyl chloride.

  • Purification of Intermediate: Remove the excess thionyl chloride and solvent in vacuo. The crude acyl chloride is often used directly in the next step.

  • Coupling: Dissolve the crude acyl chloride in an anhydrous solvent such as acetone or dichloromethane (DCM).

  • Amine Addition: In a separate flask, dissolve 2-bromoaniline (1.0 eq) in the same solvent with a non-nucleophilic base like pyridine or triethylamine (1.1 eq) to act as an acid scavenger.

  • Reaction: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C to control the exotherm. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[2]

  • Workup: Quench the reaction by pouring it into cold water. The crude product will precipitate and can be collected by filtration.

  • Purification: Recrystallize the solid from a suitable solvent system, such as aqueous ethanol, to yield the pure N-(2-bromophenyl)pyrazine-2-carboxamide.[2]

Method 2: The Carbodiimide Direct Coupling Pathway

This method facilitates direct amide bond formation from a carboxylic acid and an amine without isolating an acyl chloride intermediate. It is prized for its operational simplicity and mild reaction conditions.

Causality and Experimental Rationale: Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), act as powerful dehydrating agents. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by the amine. A catalyst, typically 4-Dimethylaminopyridine (DMAP), is often added to accelerate the reaction by forming an even more reactive acylpyridinium species.[3]

Detailed Experimental Protocol:

  • Setup: In a flask, dissolve pyrazine-2-carboxylic acid (1.0 eq), 2-bromoaniline (1.0 eq), and a catalytic amount of DMAP (0.2 eq) in an anhydrous solvent like DCM.[3]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring. This is crucial to moderate the reaction rate and minimize side product formation.

  • DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Byproduct Removal: A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds. Upon completion, filter the reaction mixture to remove the insoluble DCU.

  • Workup: Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography or recrystallization.

Diagram: Comparative Synthesis Workflows

cluster_0 Method 1: Acyl Chloride Pathway cluster_1 Method 2: Carbodiimide Pathway P2CA1 Pyrazine-2-carboxylic Acid SOCl2 SOCl2 / DMF P2CA1->SOCl2 AcylCl Pyrazine-2-carbonyl Chloride SOCl2->AcylCl Product1 N-(2-bromophenyl)pyrazine-2-carboxamide AcylCl->Product1 Amine1 2-Bromoaniline + Pyridine Amine1->Product1 P2CA2 Pyrazine-2-carboxylic Acid DCC DCC / DMAP P2CA2->DCC Amine2 2-Bromoaniline Amine2->DCC Product2 N-(2-bromophenyl)pyrazine-2-carboxamide DCC->Product2

Caption: Comparison of the two primary synthetic routes to the target amide.

Comparative Summary of Synthetic Methods
ParameterMethod 1: Acyl ChlorideMethod 2: Carbodiimide CouplingRationale & Reproducibility Insights
Reagents Pyrazine-2-carboxylic acid, Thionyl Chloride (SOCl₂), 2-Bromoaniline, PyridinePyrazine-2-carboxylic acid, DCC, DMAP, 2-BromoanilineMethod 2 avoids the handling of corrosive SOCl₂. However, DCC can be an allergen.
Reaction Conditions Reflux for activation, then 0°C to RT for coupling0°C to RTMethod 2 is generally milder, which can be beneficial for sensitive substrates.
Reported Yields Generally high (e.g., >70%) for analogous compounds.[4]Moderate to good (e.g., 60-85%).[3]Yields are comparable, but Method 1 can be more consistently high-yielding if anhydrous conditions are maintained.
Workup/Purification Precipitation and recrystallization. Byproducts are volatile or water-soluble.Filtration of DCU byproduct, followed by aqueous washes and chromatography/recrystallization.The key challenge in Method 2 is the complete removal of the DCU byproduct, which can sometimes co-crystallize with the product, affecting purity and reproducibility.
Pros Robust, high-yielding, easy byproduct removal.Milder conditions, one-pot procedure.For routine, scalable synthesis, the acyl chloride method is often more robust and cost-effective.
Cons Requires handling of corrosive SOCl₂; two distinct steps.DCC is an allergen; DCU removal can be problematic.The choice often depends on substrate sensitivity and scale. For discovery chemistry, the speed of Method 2 is attractive.

Part II: Bioassay Reproducibility - A Framework for Reliable Screening

Once synthesized and purified, the compound's biological activity must be assessed. The reproducibility of a bioassay is as critical as the synthesis itself; an unreliable assay leads to misleading structure-activity relationships (SAR) and costly failures in later development stages.[5][6] We will use kinase inhibition and antimycobacterial assays as illustrative examples, given that pyrazinecarboxamides have shown activity in these areas.[4][7][8]

Case Study 1: Kinase Inhibition Assays

Kinase assays are fundamental in drug discovery but are prone to artifacts that can compromise reproducibility.[5][9]

Causality and Experimental Rationale: Most in vitro kinase assays measure the phosphorylation of a substrate by quantifying either the consumption of ATP or the generation of ADP.[10] The reliability of these assays depends on stable enzyme activity, non-depleting substrate levels, and the absence of compound interference.[9] Compromises in any of these areas can lead to data that is not reproducible.[10]

Diagram: General Kinase Assay Workflow

A 1. Reagent Preparation (Kinase, Substrate, ATP, Buffer) B 2. Compound Dispensing (N-(2-bromophenyl)pyrazine-2-carboxamide in DMSO) A->B C 3. Kinase Reaction (Incubate at optimal temperature) B->C D 4. Detection (e.g., Add ADP-Glo™ Reagent) C->D E 5. Signal Readout (Luminescence/Fluorescence) D->E F 6. Data Analysis (Calculate % Inhibition, Z') E->F

Sources

Safety Operating Guide

N-(2-bromophenyl)pyrazine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-bromophenyl)pyrazine-2-carboxamide: Standard Operating Procedure for Safe Handling and Disposal

Operational Overview

For researchers and drug development professionals, handling halogenated heterocyclic compounds like N-(2-bromophenyl)pyrazine-2-carboxamide requires strict adherence to specialized waste management protocols. Because this compound contains both a nitrogen-rich pyrazine ring and a brominated phenyl group, it presents unique toxicological and environmental challenges. This guide provides a self-validating system for its safe handling, spill response, and final disposal, ensuring both regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.

ParameterSpecification / ClassificationOperational Implication
Chemical Structure Halogenated Heterocyclic AmideRequires strict segregation from standard organics.
Halogen Content Contains Bromine (Br)Must be routed to halogenated waste streams to prevent toxic emissions during incineration[1].
Physical State Solid / PowderHigh risk of aerosolization; requires dust suppression during cleanup[2].
GHS Health Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of nitrile gloves, safety goggles, and respiratory protection[3],[4].

The Causality of Segregation: Why Halogenated Waste Matters

In laboratory waste management, all organic waste is not created equal. N-(2-bromophenyl)pyrazine-2-carboxamide must be strictly segregated into a Halogenated Organic Waste stream[5].

The Mechanistic Reason: Standard non-halogenated organic waste is typically incinerated at lower temperatures. If brominated compounds are introduced into this stream, the incomplete combustion of the halogens can lead to the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). To prevent this, halogenated waste is subjected to specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acidic hydrogen bromide (HBr) gases produced during combustion[1].

Furthermore, mixing halogenated compounds with general waste unnecessarily increases disposal costs, as environmental health and safety (EHS) departments must treat the entire mixed volume as halogenated[6]. As a general regulatory guideline, any waste stream exceeding a 5% halogen content must be classified and treated as halogenated waste[6].

WasteRouting Start Waste Generation: N-(2-bromophenyl)pyrazine-2-carboxamide Check Identify Halogen Content (Contains Bromine) Start->Check Halogenated Route to: Halogenated Organic Waste Stream Check->Halogenated Yes (Br > 5%) NonHalogenated Route to: Non-Halogenated Organic Waste Stream Check->NonHalogenated No Incineration High-Temperature Incineration with Acid Gas Scrubbers Halogenated->Incineration StandardIncin Standard Incineration NonHalogenated->StandardIncin

Logical routing for halogenated organic waste to prevent toxic byproduct formation.

Step-by-Step Disposal Methodology

To maintain regulatory compliance and laboratory safety, follow this self-validating protocol for managing waste in your Satellite Accumulation Area (SAA).

  • Step 1: Container Selection & Preparation Select a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is completely free of incompatible residues (e.g., strong oxidizing agents), which could trigger an adverse exothermic reaction[7].

  • Step 2: Immediate Labeling The moment the first drop or particle of waste enters the container, apply a designated "Hazardous Waste" tag[1]. Explicitly list the contents as "Halogenated Organic Waste - N-(2-bromophenyl)pyrazine-2-carboxamide". Never use abbreviations or chemical formulas alone.

  • Step 3: Active Accumulation Keep the waste container tightly closed at all times unless you are actively adding waste[5]. Leaving funnels in open containers violates EPA regulations and creates an inhalation hazard due to potential off-gassing.

  • Step 4: SAA Management & Transfer Inspect the SAA weekly. Once the container is full, or reaches the 180-day accumulation limit, transfer it to the facility's Main Accumulation Area (MAA) for professional EHS pickup[5],[8].

Accidental Spill Response & Decontamination

Because N-(2-bromophenyl)pyrazine-2-carboxamide is handled as a solid powder, the primary risk during a spill is the aerosolization of the active compound, leading to respiratory exposure and mucous membrane irritation[2].

  • Step 1: Isolate and Don PPE Immediately restrict access to the spill area. Personnel must don appropriate PPE, including a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles[2].

  • Step 2: Dust Suppression (Critical Step) Do not dry sweep. Dry sweeping generates airborne dust. Instead, slightly moisten the spilled powder with a compatible inert liquid (such as water or a small amount of ethanol) to bind the particles, or use a specialized HEPA-filtered vacuum[9].

  • Step 3: Collection Carefully scoop the moistened material using non-sparking tools and place it into a dedicated, sealable hazardous waste container[2]. All contaminated cleanup materials (paper towels, broken glass) must also be treated as halogenated hazardous waste[1].

  • Step 4: Surface Decontamination Wash the affected surface thoroughly with soap and water to remove any microscopic residual compound[3]. Collect the first pass of the wash water into the hazardous waste container if possible.

SpillResponse Spill Accidental Spill Detected Assess Assess Spill Volume & Airborne Risk Spill->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Dust Suppression (Moisten or HEPA Vac) PPE->Contain Collect Collect in Halogenated Waste Receptacle Contain->Collect Decon Surface Decontamination (Soap & Water) Collect->Decon

Step-by-step spill response workflow to minimize aerosolization and exposure.

References

  • Pyrazinamide - AK Scientific, Inc. aksci.com. 9

  • Safety Data Sheet - Angene Chemical. angenechemical.com. 3

  • Pyrazinecarboxamide(98-96-4)MSDS. chemicalbook.com. 7

  • Safety Data Sheet - SynZeal. synzeal.com. 4

  • Safety Data Sheet - AWS. amazonaws.com.2

  • Chemical Hygiene Plan - Chemistry Department of the College of Science and Technology Millersville University. millersville.edu.10

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh. uwosh.edu. 6

  • Chemical Safety | Science Resource Support Services - Bates College. bates.edu.5

  • Hazardous Waste Management Program Introduction - Eastern Washington University. ewu.edu.8

  • Hazardous Waste Guide - UTIA Safety Office. tennessee.edu. 1

Sources

Personal protective equipment for handling N-(2-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. For researchers and drug development professionals working with N-(2-bromophenyl)pyrazine-2-carboxamide (CAS: 484039-03-4) , operational safety must be rooted in the compound's specific physicochemical properties.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring scientific integrity, laboratory safety, and environmental compliance.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first analyze the molecule's structural causality. N-(2-bromophenyl)pyrazine-2-carboxamide combines a pyrazine-2-carboxamide core with a brominated phenyl ring.

  • Lipophilicity & Dermal Penetration: The addition of the bulky, electronegative bromine atom increases the molecule's lipophilicity (Predicted LogP: 1.82)[1]. This moderate lipophilicity allows the compound to more readily cross the stratum corneum (the outer layer of skin) compared to highly hydrophilic molecules, necessitating strict dermal barriers.

  • Irritation Potential: Compounds containing both halogenated phenyl rings and pyrazine carboxamide moieties are established severe eye, skin, and respiratory irritants (GHS Hazard Statements H315, H319, H335)[2][3].

  • Systemic Toxicity: Like many halogenated amides, it is classified as harmful if swallowed (H302) due to the potential for the amide bond to undergo enzymatic hydrolysis in vivo, releasing reactive brominated anilines[3].

Table 1: Quantitative Chemical & Hazard Profile
Property / Hazard ClassValue / ClassificationOperational Implication
CAS Number 484039-03-4[1]Unique identifier for waste tracking.
Molecular Weight 278.1 g/mol [1]Fine powder; high risk of aerosolization.
LogP (Predicted) 1.82[1]Moderate lipophilicity; penetrates natural rubber.
Topological Polar Surface Area (PSA) 54.9 Ų[1]Capable of hydrogen bonding; adheres to mucous membranes.
Target Organs Eyes, Skin, Respiratory Tract[3]Mandates full mucosal and inhalation protection.

The PPE Matrix: Defensive Layering

Do not rely on standard latex laboratory gloves. Halogenated aromatic compounds can permeate natural rubber latex rapidly. The following PPE matrix is mandatory for handling N-(2-bromophenyl)pyrazine-2-carboxamide.

Table 2: Mandatory PPE Specifications
PPE CategorySpecificationScientific Justification
Hand Protection Double-Gloving: Outer Nitrile (≥0.14 mm), Inner Nitrile (≥0.11 mm).Nitrile provides superior chemical resistance to halogenated organics. Double-gloving ensures a sterile/clean inner layer if the outer layer is contaminated during weighing.
Eye Protection ANSI Z87.1 / EN166 compliant snug-fitting chemical safety goggles.Standard safety glasses with side shields are insufficient against airborne crystalline dust that causes severe ocular irritation (H319)[2][3].
Body Protection Flame-retardant, anti-static laboratory coat with knit cuffs.Anti-static materials prevent electrostatic repulsion of the fine powder, which can cause the chemical to "jump" onto the user.
Respiratory Handled strictly in a Class II BSC or Fume Hood. If handled outside, an N95/P100 particulate respirator is required.Prevents inhalation of micro-particulates that trigger respiratory tract irritation (H335)[3].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure transfer and weighing.

Phase 1: Pre-Operational Readiness

  • Airflow Verification: Verify that the chemical fume hood or Biological Safety Cabinet (BSC) is operational with an inward face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe down the balance and the interior of the fume hood with a damp, lint-free cloth (using 70% Isopropanol/water) to neutralize static charges that cause powder aerosolization.

  • PPE Donning: Don the inner nitrile glove, lab coat, safety goggles, and finally the outer nitrile glove (pulled over the cuffs of the lab coat).

Phase 2: Weighing and Transfer

  • Vessel Preparation: Place a grounded, anti-static weigh boat or glass weighing funnel onto the analytical balance. Tare the balance.

  • Chemical Handling: Open the primary container only within the deepest safe working zone of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use a stainless steel or PTFE-coated micro-spatula. Do not pour the powder directly, as this generates a dust cloud.

  • Sealing: Once the desired mass is achieved, cap the primary container immediately. Transfer the weighed material to the reaction vessel and seal it before removing it from the hood.

Phase 3: Post-Handling Decontamination

  • Doffing Outer Gloves: Remove the outer contaminated gloves using the "glove-in-glove" technique inside the fume hood. Dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Using your clean inner gloves, wipe down the spatula, balance, and hood surface with a solvent capable of dissolving the compound (e.g., ethanol or DMSO), followed by a secondary wipe with soapy water.

Spill Response and Disposal Plan

Because of the bromine atom, this compound poses specific environmental hazards and must not enter standard municipal waste streams or waterways.

  • Minor Spill Response (< 50g): Do not dry sweep. Dry sweeping aerosolizes the halogenated powder. Gently cover the spill with absorbent paper towels. Wet the towels carefully with a 70% Ethanol or Isopropanol solution to dissolve and trap the powder. Transfer the wet mass to a sealable hazardous waste bag.

  • Waste Classification: All contaminated consumables (gloves, weigh boats, wipes) and excess chemical must be classified as Halogenated Organic Solid Waste .

  • Disposal Mechanism: Route to a certified environmental disposal facility for high-temperature incineration. Incineration must be equipped with an acid-gas scrubber to neutralize the hydrogen bromide (HBr) gas generated during combustion.

Operational Workflow Diagram

PPE_Workflow Start 1. Pre-Operational Risk & Static Check PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Hood 3. Fume Hood Containment Ops PPE->Hood Handle 4. Anti-Static Weighing & Transfer Hood->Handle Decon 5. Solvent Wipe & PPE Doffing Handle->Decon Dispose 6. Halogenated Waste Incineration Decon->Dispose

Caption: Workflow for safe handling, decontamination, and disposal of halogenated pyrazine derivatives.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4283198, Methyl N-(2-bromophenyl)carbamate." PubChem. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.